Talabostat mesylate (also known as Val-boroPro or PT-100) exerts its effects through two primary, interconnected mechanisms:
The table below summarizes the key enzymes inhibited by Talabostat and their roles:
| Target Enzyme | Inhibition IC50 (Ki) | Biological Role and Consequence of Inhibition |
|---|
| DPP4 (CD26) | IC₅₀ < 4 nM [4] Kᵢ = 0.18 nM [4] | A cell-surface immunoregulatory protease; inhibition may contribute to immune modulation [3]. | | DPP8 | IC₅₀ = 4 nM [4] Kᵢ = 1.5 nM [4] | Cytosolic protease; inhibition, along with DPP9, is linked to activation of the NLRP1 and CARD8 inflammasomes, leading to pyroptosis [2]. | | DPP9 | IC₅₀ = 11 nM [4] Kᵢ = 0.76 nM [4] | Cytosolic protease; its inhibition is a key trigger for inflammasome activation and pyroptosis [2]. | | FAP | IC₅₀ = 560 nM [4] | A tumor-associated serine protease; inhibition may impact tumor growth and invasion [3] [5]. | | QPP | IC₅₀ = 310 nM [4] | Quiescent cell proline dipeptidase; function related to inhibition is an area of research. |
Talabostat's inhibition of Fibroblast Activation Protein (FAP) is a key aspect of its direct antitumor activity. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment and promotes tumor growth and invasion [5] [1].
A pivotal discovery is that Talabostat's inhibition of the cytosolic enzymes DPP8 and DPP9 triggers pyroptosis, a form of inflammatory programmed cell death [2]. This occurs through the activation of specific inflammasome sensors.
The following diagram illustrates this immunomodulatory pathway:
Talabostat-induced pyroptosis pathway via DPP8/9 inhibition.
Clinical trials have evaluated Talabostat, often in combination with other agents, for various advanced cancers. The outcomes have been mixed, highlighting the complexity of its biological effects.
| Clinical Trial | Combination Therapy | Key Outcomes | Reference |
|---|---|---|---|
| Phase II (Stage IV Melanoma) | Monotherapy | Evidence of antitumor activity: 2 partial responses, 1 complete response (n=31) | [1] |
| Phase II (Stage IIIB/IV NSCLC) | Docetaxel | 2 partial responses, 1 complete response (n=42) | [1] |
| Phase III (Advanced NSCLC) | Docetaxel | Trial terminated due to increased mortality in the intention-to-treat group | [1] |
| Phase II (Metastatic Colorectal Cancer) | Monotherapy | Evidence of FAP inhibition, but minimal antitumor activity | [1] |
| Phase I (Healthy Volunteers) | Monotherapy | Dose-related inhibition of plasma DPP-IV activity, increased plasma IL-6 and G-CSF levels | [1] |
This compound is a multifaceted agent with a unique dual mechanism. Its direct antitumor effects via FAP inhibition and its potent stimulation of antitumor immunity through DPP8/9 inhibition and inflammasome activation make it a historically significant molecule for research [3] [1] [2].
However, its clinical development has been challenging, likely due to its non-selective nature, which can lead to pleiotropic and sometimes adverse effects [1]. The mixed results in clinical trials, including the termination of a Phase III study, underscore the importance of target specificity.
Future research is focused on developing next-generation, highly specific FAP inhibitors and other targeted modalities (like immunotoxins and CAR-T cells) to harness the potential of targeting the tumor microenvironment and innate immune pathways with greater efficacy and safety [1].
Val-boroPro is a boronic dipeptide that functions as a non-selective, potent inhibitor of post-proline cleaving serine proteases [1] [2] [3]. The table below summarizes its primary enzyme targets and measured inhibitory activity.
| Enzyme Target | Inhibitory Activity (IC₅₀ or Kᵢ) | Cellular Location |
|---|---|---|
| DPP4 (CD26) | IC₅₀ < 4 nM [3] [4] | Extracellular / Cell surface |
| DPP8 | IC₅₀ = 4 nM; Kᵢ = 1.5 nM [3] [4] | Intracellular / Cytosolic |
| DPP9 | IC₅₀ = 11 nM; Kᵢ = 0.76 nM [3] [4] | Intracellular / Cytosolic |
| FAP | IC₅₀ = 560 nM [3] [4] | Extracellular / Cell surface |
| QPP | IC₅₀ = 310 nM [3] | Intracellular |
While it inhibits multiple enzymes, research has established that its immunostimulatory and antitumor effects are specifically linked to the inhibition of DPP8 and DPP9 [5] [6].
Val-boroPro's key mechanism involves triggering pyroptosis in monocytes and macrophages by inhibiting DPP8 and DPP9, which subsequently activates the innate immune sensor NLRP1. The signaling pathway can be summarized as follows:
Val-boroPro-induced pyroptosis signaling pathway.
The mechanistic model is supported by several key experiments. Here are summaries of the foundational protocols.
A pivotal study used CRISPR/Cas9-mediated knockout in THP-1 monocytes to identify the essential targets [5].
Research in mouse models provided direct genetic evidence for NLRP1's role [1].
A standard method for studying Val-boroPro's effects involves using differentiated THP-1 cells [7].
The primary research application of Val-boroPro is as a chemical tool to induce pyroptosis and study the DPP8/9-NLRP1 inflammasome axis [2] [6]. Its key biological effects include:
When working with Val-boroPro, several important limitations must be considered:
| Feature | DPP4 (Dipeptidyl Peptidase 4) | DPP8 (Dipeptidyl Peptidase 8) | DPP9 (Dipeptidyl Peptidase 9) | FAP (Fibroblast Activation Protein) |
|---|---|---|---|---|
| Primary Localization | Cell membrane; soluble form in plasma [1] [2] | Cytoplasm (can be membrane-associated in immune cells) [3] [2] | Cytoplasm and nucleus [3] [4] [2] | Cell membrane [5] |
| Key Functions | Inactivation of incretins (GLP-1, GIP); immune regulation [1] [4] | Adipogenesis; immune regulation (pyroptosis); energy metabolism [1] [3] [4] | Inflammasome suppression; DNA repair; immune regulation; adipogenesis [1] [3] [4] | Tissue remodeling; dual DPP & endopeptidase activity [5] |
| Implications in Disease | Type 2 Diabetes (validated drug target) [1] [4] | Cancer; inflammation; organ fibrosis [3] [6] | Cancer; inflammation; organ fibrosis; neonatal survival [3] [4] | Cancer stroma (>90% of carcinomas); fibrosis; arthritis [5] |
| Notable Inhibitors | Sitagliptin (MK-0431), Vildagliptin [1] [6] [7] | 1G244 (non-selective vs. DPP9) [1] [8] [6] | 1G244 (non-selective vs. DPP8); selective derivatives under development [1] [8] [6] | UAMC1110; FAPI-04/-21/-46 (radiopharmaceuticals) [5] |
This protocol is based on studies using mouse 3T3-L1 and 3T3-F442A preadipocyte cell lines [1].
Understanding the binding mode is key for inhibitor design.
DPP8/9 inhibition triggers pyroptosis in specific immune and cancer cells.
| Inhibitor | Target | Reported IC₅₀ / Affinity | Key Characteristics & Notes |
|---|
| 1G244 [1] [6] | DPP8/9 | Not precisely quantified in search results, but used at 100-500 µM in cell assays [1]. | – First-generation, well-studied research tool.
The following diagrams illustrate the complex roles DPP8/9 play in two critical cellular processes: a pro-death pathway (pyroptosis) and a pro-differentiation pathway (adipogenesis).
DPP8/9 inhibition triggers pyroptosis via inflammasome activation.
DPP8/9 activity is essential for initiating adipocyte differentiation.
The activation mechanism is a multi-step process centered on the disruption of an inhibitory protein complex, as illustrated below.
Diagram of NLRP1b activation by Talabostat via DPP8/9 inhibition.
The table below summarizes key quantitative findings from the research.
| Experimental Model | Key Readout | Observation with Talabostat | Citation |
|---|---|---|---|
| Macrophages (mouse) | Caspase-1 activation & Pyroptosis | Induced; abolished in Nlrp1b-/- or Dpp8/9-/- cells | [3] |
| Keratinocytes (human) | IL-1β secretion & Pyroptosis | Induced via human NLRP1 (not CARD8) | [4] [2] |
| AML Cell Lines (human) | Caspase-1 dependent Pyroptosis | Induced via CARD8 (not NLRP1) | [2] |
| BMDMs (Nlrp3tm1Flv mice) | IL-1β secretion & LDH release (LD~50~) | Hypersensitivity, with significant response at low doses (~100 nM) | [5] |
For researchers looking to replicate or build upon these findings, here are outlines of the core methodologies used in the cited literature.
This protocol is adapted from studies that identified Talabostat as an NLRP1b activator [3].
To confirm the specificity of the pathway, genetic knockout models are essential [3].
A more complex protocol can be used to investigate alternative activation pathways, as described in [6].
It's important to note that Talabostat is not the only activator of NLRP1b, and the inflammasome can integrate signals from other stressors. The diagram below shows an alternative pathway identified in metabolically stressed macrophages.
Diagram of caspase-8-mediated NLRP1b activation under metabolic stress.
This pathway operates independently of direct DPP8/9 inhibition. Signaling through TLR4/TRIF in combination with metabolic stress (induced by 2-deoxyglucose) leads to the activation of caspase-8 [6]. Active caspase-8 can then cleave and activate NLRP1b, forming a positive feedback loop where the NLRP1b inflammasome further enhances caspase-8 processing [6].
PT-100 (also known as Val-boro-Pro or talabostat) is an amino boronic dipeptide that functions as a potent dipeptidyl peptidase (DPP) inhibitor. This small molecule has demonstrated significant antitumor effects in preclinical models through a novel immune-mediated mechanism rather than direct cytotoxicity. PT-100 inhibits dipeptidyl peptidase activity through a high-affinity interaction that primarily involves Fibroblast Activation Protein (FAP), though it also potentially interacts with other DPP enzymes including DPP-IV (CD26). The compound has advanced to human clinical trials, where it was evaluated for its potential to accelerate neutrophil recovery following chemotherapy and its antitumor effects in cancer patients [1] [2] [3].
The interest in DPP inhibitors like PT-100 has expanded considerably due to their potential applications in both oncology and metabolic diseases. While more recent DPP-4 inhibitor development has focused primarily on type 2 diabetes management, PT-100 represents an important early example of how modulating dipeptidyl peptidase activity can produce profound immunological effects with therapeutic potential. This whitepaper provides a comprehensive technical overview of PT-100's mechanisms of action, quantitative efficacy data across various model systems, detailed experimental methodologies, and clinical trial findings, organized for researchers and drug development professionals working in this field [4] [5].
PT-100 is characterized as an amino boronic dipeptide with the chemical structure Val-boro-Pro, indicating its composition as a valine-boron-proline containing compound. The boronic acid moiety is a key functional group that contributes to its enzyme inhibitory properties by interacting with catalytic residues in the active sites of target proteases. As a small molecule inhibitor, PT-100 has favorable pharmacokinetic properties that allow for oral administration, as demonstrated in both preclinical models and human clinical trials [1] [3].
The compound's mechanism of enzyme inhibition involves competitive inhibition at the dipeptidyl peptidase active site, though the exact structural determinants of its binding specificity remain an area of investigation. Structural analyses of related DPP-4 inhibitors reveal that optimal binding typically requires specific interactions with catalytic residues (such as Glu205 and Glu206 in DPP-IV) and substrate recognition elements that favor peptide substrates with proline or alanine in the P1 position. While PT-100's precise structural interactions with FAP remain less characterized than its interactions with DPP-IV, its high-affinity binding suggests similar molecular recognition principles apply across different DPP family members [4] [5].
PT-100 functions through a multi-target inhibition profile primarily directed against dipeptidyl peptidases:
Fibroblast Activation Protein (FAP) Inhibition: PT-100 exhibits high-affinity binding to FAP, a type II transmembrane serine protease expressed predominantly on stromal fibroblasts in epithelial cancers, wounded tissues, and developing bones. FAP possesses both dipeptidyl peptidase and endopeptidase activity, and PT-100 primarily inhibits its dipeptidyl peptidase function, disrupting its role in extracellular matrix remodeling and cancer progression [1].
DPP-IV (CD26) Inhibition: While PT-100 can potentially inhibit DPP-IV, studies in CD26-deficient mice demonstrated that antitumor activity and cytokine stimulation remained undiminished, indicating that DPP-IV inhibition is not essential for its primary antitumor effects. This suggests that FAP inhibition rather than DPP-IV inhibition mediates the compound's key immunological activities [1].
The antitumor efficacy of PT-100 manifests through complex immunomodulatory mechanisms rather than direct cytotoxicity:
Cytokine and Chemokine Upregulation: PT-100 treatment significantly increases mRNA expression of multiple pro-inflammatory cytokines and chemokines in hematopoietic and tumor tissues. This includes factors known to promote T-cell priming and chemoattraction of both adaptive and innate immune effector cells [1].
T-cell Mediated Antitumor Immunity: In syngeneic tumor models, PT-100 induces tumor-specific cytotoxic T lymphocytes (CTLs) and establishes protective immunological memory, enabling sustained antitumor responses and rejection upon tumor rechallenge [1].
Innate Immune Activation: PT-100 demonstrates significant, though reduced, antitumor activity in immunodeficient mice, indicating an important role for innate immune mechanisms. This includes enhanced antibody-dependent cellular cytotoxicity (ADCC) when combined with therapeutic antibodies like rituximab and trastuzumab [1].
Table 1: Key Immune Effectors in PT-100 Mediated Antitumor Activity
| Immune Component | Role in Antitumor Response | Experimental Evidence |
|---|---|---|
| Cytotoxic T lymphocytes | Direct tumor cell killing | Tumor regression and rejection in immunocompetent models |
| Cytokines/Chemokines | T-cell priming and immune cell recruitment | Increased mRNA expression in tumor tissues |
| Innate effector cells | Antibody-dependent cytotoxicity | Augmented efficacy of rituximab and trastuzumab |
| Memory T cells | Long-term protective immunity | Tumor rejection upon rechallenge |
Comprehensive in vivo studies conducted in mouse models demonstrated broad-spectrum antitumor activity across multiple cancer types:
Tumor Growth Inhibition: Oral administration of PT-100 significantly slowed growth of syngeneic tumors derived from various cell lines, including fibrosarcoma (WEHI 164), lymphoma (EL4 and A20/2J), melanoma, and mastocytoma [1].
Tumor Regression and Rejection: In more responsive models (WEHI 164 fibrosarcoma and EL4/A20/2J lymphomas), PT-100 treatment resulted in complete tumor regression and rejection in a substantial proportion of animals [1].
Immunological Memory: Mice that rejected primary tumors following PT-100 treatment demonstrated resistance to tumor rechallenge, indicating the establishment of potent immunological memory responses [1].
PT-100 demonstrated significant synergistic activity when combined with monoclonal antibody therapies:
Enhanced ADCC: The compound augmented antitumor activity of rituximab (anti-CD20) in human CD20+ B-cell lymphoma xenografts and trastuzumab (anti-HER-2) in HER-2+ colon carcinoma models by enhancing antibody-dependent cellular cytotoxicity [1].
Mechanistic Basis: The cytokine and chemokine milieu induced by PT-100 treatment primes innate effector cells (including natural killer cells and macrophages) to become more responsive to antibody-coated tumor cells, thereby enhancing ADCC mechanisms [1].
Table 2: Preclinical Antitumor Efficacy of PT-100 in Syngeneic Mouse Models
| Tumor Model | Cell Line | PT-100 Effects | Proposed Mechanism |
|---|---|---|---|
| Fibrosarcoma | WEHI 164 | Tumor regression and rejection | CTL activation, cytokine induction |
| Lymphoma | EL4 | Tumor regression and rejection | T-cell mediated immunity, memory response |
| Lymphoma | A20/2J | Tumor growth inhibition | Innate and adaptive immune activation |
| Melanoma | Various | Reduced tumor growth | Immune cell recruitment |
| Mastocytoma | Various | Reduced tumor growth | Cytokine upregulation |
The Phase I clinical trial of PT-100 evaluated its safety and biological activity in patients receiving myelosuppressive chemotherapy:
Trial Design: The study employed a dose-escalation design with PT-100 administered orally for 7 days at total daily doses of 200μg, 400μg, 800μg, or 1,200μg (divided twice daily). Patients served as their own controls, receiving chemotherapy alone in cycle 1 and chemotherapy plus PT-100 in cycle 2 [2].
Hematological Recovery: At the 800μg dose level, 5 of 7 patients receiving PT-100 on Days 2-8 experienced a ≥1-day improvement in Grade 3+ neutropenia in cycle 2 compared to cycle 1, indicating accelerated neutrophil recovery [2].
Adverse Events: The most common non-hematological adverse events considered related to PT-100 included edema/peripheral swelling, hypotension, hypovolemia, and dizziness. Two Grade 3 adverse events (syncope and orthostatic hypotension) were considered treatment-related [2].
Subjective Benefits: Patients receiving PT-100 reported reduction in chemotherapy-related side effects including nausea, vomiting, fatigue, alopecia, and diarrhea, suggesting potential quality of life benefits [2].
Animal models and dosing protocols for evaluating PT-100 antitumor activity:
Animal Models: Female BALB/c, C57BL/6, or severe combined immunodeficient (SCID) mice at 6-8 weeks of age were utilized depending on tumor model compatibility [1].
Tumor Implantation: Mice were inoculated subcutaneously with 1×10^6 syngeneic tumor cells (WEHI 164 fibrosarcoma, EL4 lymphoma, A20/2J lymphoma, or other cell lines) in the right flank [1].
Drug Administration: PT-100 was administered orally via drinking water at concentrations ranging from 10-40 μg/mL, with water consumption monitored and adjusted to deliver approximate daily doses of 1.5-6.0 μg/mouse. Treatment typically began 1-3 days post-tumor inoculation and continued for the study duration [1].
Assessment Endpoints: Tumors were measured regularly with calipers, and volumes calculated using the formula: Volume = (length × width^2) / 2. Survival was monitored, and tumor rejection was confirmed by rechallenge experiments [1].
Gene expression and cytokine profiling methodologies:
RNA Extraction and Analysis: Total RNA was isolated from tumor tissues or hematopoietic organs using standard methods (e.g., TRIzol reagent) [1].
mRNA Quantification: Cytokine and chemokine mRNA expression was quantified using RNase protection assays or quantitative reverse transcription polymerase chain reaction (qRT-PCR) with specific probes for target genes [1].
Protein Level Assessment: Serum cytokine levels were measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based immunoassays according to manufacturer protocols [1].
Enzyme inhibition kinetics assessment protocols:
Enzyme Source: Recombinant human DPP enzymes (FAP, DPP-IV, DPP8, DPP9) or cellular extracts expressing target enzymes [5].
Substrate Utilization: Fluorogenic peptide substrates (e.g., Gly-Pro-AMC or Ala-Pro-AMC) that release fluorescent upon cleavage are used at concentrations near their Km values [5].
Inhibition Assay: Enzymes are pre-incubated with varying concentrations of PT-100 (typically 0.1 nM - 100 μM) for 15-30 minutes before adding substrate. Fluorescence is measured continuously using a plate reader [5].
Kinetic Analysis: IC50 values are determined from dose-response curves, and inhibition mechanisms (competitive, non-competitive, mixed) are assessed through Michaelis-Menten kinetics with varying substrate and inhibitor concentrations [5].
Diagram 1: PT-100 mechanism of action showing primary molecular targets and subsequent immune activation pathways leading to antitumor effects.
Diagram 2: Preclinical evaluation workflow for assessing PT-100 efficacy in syngeneic mouse tumor models.
While PT-100 represents an early example of DPP inhibition with primarily oncology applications, the DPP inhibitor class has expanded significantly, particularly for metabolic diseases:
Selectivity Profiles: Unlike later-generation DPP-4 inhibitors developed for type 2 diabetes (e.g., sitagliptin, linagliptin, alogliptin) that exhibit high selectivity for DPP-IV, PT-100 demonstrates a broader inhibition profile with primary activity against FAP and potential activity against other DPP family members [4].
Structural Characteristics: PT-100's amino boronic acid composition distinguishes it from the predominantly non-peptidomimetic or peptidomimetic structures of diabetes-focused DPP-4 inhibitors, contributing to its unique target binding properties and pharmacological effects [4].
Therapeutic Applications: The immunomodulatory properties of PT-100 contrast with the glucose-regulating effects of DPP-4 inhibitors used in diabetes, highlighting the diverse physiological roles of different dipeptidyl peptidases and the potential for tissue-specific targeting [1] [4].
Table 3: Comparison Between PT-100 and Diabetes DPP-4 Inhibitors
| Characteristic | PT-100 | Diabetes DPP-4 Inhibitors |
|---|---|---|
| Primary Target | Fibroblast Activation Protein (FAP) | DPP-IV (CD26) |
| Main Therapeutic Area | Oncology | Type 2 Diabetes |
| Chemical Class | Amino boronic dipeptide | Heterocyclic non-peptidomimetics |
| Main Mechanism | Cytokine induction, immune activation | GLP-1 preservation, glucose regulation |
| Administration | Oral | Oral |
| Key Effects | Antitumor immunity, neutrophil recovery | Improved glycemic control |
PT-100 represents a pioneering molecule in the field of dipeptidyl peptidase inhibition with a unique mechanism of action centered on immune activation rather than direct enzyme substrate modulation. Its ability to stimulate cytokine and chemokine production through FAP inhibition creates a favorable tumor microenvironment for T-cell priming and innate immune activation, resulting in potent antitumor effects across multiple preclinical models. The compound's capacity to enhance antibody-dependent cellular cytotoxicity further expands its potential therapeutic applications in combination regimens [1].
The clinical evaluation of PT-100 demonstrated acceptable safety and tolerability with promising signals of biological activity, particularly in accelerating neutrophil recovery following chemotherapy. However, further development requires optimization of dosing schedules and more comprehensive efficacy assessment in specific cancer indications. Future research directions should include biomarker identification to predict patient responses, combination strategies with modern immunotherapy approaches, and potential application in cancer vaccine platforms where its cytokine-inducing properties could enhance antigen-specific immune responses [2].
The diagram below illustrates the signaling pathway through which Talabostat stimulates cytokine production.
Talabostat-induced pyroptosis and cytokine release pathway.
The cytokine release resulting from Talabostat-induced pyroroptosis has been demonstrated in both preclinical and clinical settings. The cellular sensitivity to this compound is highly dependent on lineage-specific expression of key proteins.
Table 1: Cytokine and Cellular Responses to Talabostat
| Context | Key Cytokines Elevated | Observed Effects / Cell Response | Key Determinants of Sensitivity |
|---|---|---|---|
| Preclinical Models (Mice) | G-CSF, CXCL1 [1] | Anti-tumor immunity; Pyroptosis in murine macrophages [1] | NLRP1B inflammasome sensor [1] |
| Clinical Studies (Humans) | G-CSF and others [1] | Immunostimulatory effects in cancer patients & healthy volunteers [1] | CARD8 inflammasome sensor [1] |
| Human AML Cell Lines | N/A (Direct cytotoxicity measured) | Lytic cell death (pyroptosis) in sensitive cell lines [1] | High pro-caspase-1 protein expression [1] |
To investigate Talabostat's mechanism, key experiments can be designed as below.
1. In Vitro Pyroptosis and Cytokine Induction Assay
2. Genetic Validation via CRISPR-Cas9 Knockout
CASP1−/−, CARD8−/−, and DPP9−/− clones in sensitive cell lines (e.g., THP-1, OCI-AML2) using CRISPR-Cas9 [1].CASP1−/− cells [1].CASP1−/− and CARD8−/− cells will be resistant to Talabostat. Re-expression of caspase-1 will restore sensitivity, confirming the pathway's genetic requirement [1].The mechanism of Talabostat reveals several critical considerations for developing similar agents:
BXCL701 (talabostat) is an oral small-molecule inhibitor designed to initiate an immune response within the tumor microenvironment (TME). Its core mechanism involves targeting dipeptidyl peptidases (DPPs), primarily DPP8 and DPP9. Inhibition of these enzymes triggers the NLRP3 inflammasome in monocytes and macrophages, leading to pyroptosis (a form of inflammatory cell death). This process results in the release of pro-inflammatory cytokines, such as IL-18 and IL-1β, which help bridge the innate and adaptive immune systems [1].
By inflaming the TME, BXCL701 is theorized to convert immunologically "cold" tumors (characterized by a lack of T-cell infiltration) into "hot" tumors, making them more susceptible to attack by the adaptive immune system and augmenting the activity of co-administered immunotherapies like pembrolizumab (an anti-PD-1 antibody) [2] [3] [1].
The diagram below illustrates this proposed mechanism and its integration with checkpoint inhibitor therapy.
Diagram: Proposed mechanism of BXCL701-mediated innate immune activation and synergy with checkpoint inhibition.
Clinical development of BXCL701 focuses on combination therapy for aggressive cancers. The table below summarizes the design of key recent trials.
| Trial Identifier / Name | Phase | Patient Population | Treatment Regimen | Primary Endpoint(s) |
|---|---|---|---|---|
| EXPEL PANC (NCT05558982) [4] | Phase 2 | Metastatic Pancreatic Ductal Adenocarcinoma (PDAC), 2nd-line [4] | BXCL701 (0.2→0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [4] | Progression-Free Survival at 18 weeks (PFS18) [4] |
| NCT03910660 [1] | Phase 1b/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy [1] | BXCL701 (0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [1] | Composite Response (RECIST, PSA50, CTC conversion) [3] |
| SCNC Development Program [2] | Phase 2 | Small Cell Neuroendocrine Prostate Cancer (SCNC), post-chemotherapy [2] | BXCL701 + a Checkpoint Inhibitor (regimen as above) [2] [1] | Facilitated development path under FDA Fast Track designation [2] |
Preliminary data from ongoing trials demonstrate clinical activity in notoriously difficult-to-treat cancers.
| Cancer Type / Trial | Key Efficacy Findings | Key Safety Findings |
|---|
| Pancreatic Cancer (EXPEL PANC) [4] | - PFS18: 25% (4/16 pts) [4]
For a deeper understanding of the clinical evaluation, here is the detailed methodology from the EXPEL PANC Phase II trial (NCT05558982) [4].
The clinical development of BXCL701 is advancing on several fronts:
Fibroblast activation protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPP4) family of serine proteases, sharing approximately 52% identity at the protein level with DPP4 [1]. This 760-amino acid protein features a short cytoplasmic tail (6 amino acids), a transmembrane domain (20 amino acids), and a large extracellular domain (734 amino acids) that contains the catalytic site [2]. The extracellular domain consists of an eight-bladed β-propeller domain that plays a structural role and an α/β-hydrolase domain that houses the catalytic triad responsible for its enzymatic activity [3] [4]. This catalytic triad comprises serine (S624), aspartate (D702), and histidine (H734), which work in concert to catalyze the hydrolysis of peptide bonds [3] [4].
FAP exhibits dual enzymatic activity, functioning as both a dipeptidyl peptidase and an endopeptidase. The dipeptidyl peptidase activity cleaves N-terminal Pro-X bonds (where X is any amino acid except proline or hydroxyproline) from substrates such as neuropeptide Y and brain natriuretic peptide [3] [4]. More uniquely, FAP demonstrates endopeptidase activity against Gly-Pro-X sequences in denatured proteins such as collagen types I and III after their initial breakdown by matrix metalloproteinases [3] [4]. This dual functionality enables FAP to play a critical role in extracellular matrix (ECM) remodeling, a process fundamental to tumor progression, fibrosis, and tissue repair [1] [3]. Additional substrates include α2-antiplasmin (enhancing its inhibition of plasmin and promoting scar formation) and fibroblast growth factor 21 (FGF21), impacting glucose and lipid metabolism [3] [4].
The expression pattern of FAP makes it an attractive therapeutic target. In healthy adults, FAP expression is generally restricted with minimal presence in most normal tissues, though it is detectable in certain locations including the uterus, cervix, placenta, and skin [1] [3]. However, FAP is significantly upregulated in activated fibroblasts under pathological conditions. It is overexpressed in cancer-associated fibroblasts (CAFs) found in more than 90% of epithelial cancers [1] [5] [2] and is also present in benign conditions involving tissue remodeling such as wound healing, fibrosis, arthritis, and atherosclerotic plaques [1] [3] [4]. This selective expression profile, combined with its enzymatic activity and location on the cell surface, positions FAP as a promising target for molecular imaging and therapeutic interventions across a spectrum of diseases.
The development of FAP inhibitors has followed an evolutionary trajectory from non-selective compounds to highly specific therapeutic agents. Early attempts to target FAP utilized boronic acid-based inhibitors such as MIP-1232, which demonstrated limited clinical utility due to similar binding affinity in both pathological and normal tissues, resulting in insufficient imaging resolution [1] [5]. Similarly, the phase II trials of talabostat, a broader spectrum dipeptidyl peptidase inhibitor, failed to demonstrate beneficial clinical effects either as monotherapy or in combination regimens [5]. A significant breakthrough came in 2010 when Tsai's team developed a series of compounds optimized from non-selective DPPIV inhibitors, successfully identifying dipeptide-derived carbonitrile as a selective FAP inhibitor [5]. This foundational work established the core scaffold for subsequent FAP inhibitor development.
The structural optimization continued in 2012 with Ryabtsova's team, which investigated the effects of N-acyl groups and structural modifications of the 2-cyanopyrrolidine residue on FAP selectivity [5]. Their work produced Compound 10, which featured a naphthalene ring scaffold connected to an N-acylated Gly-(2-cyano)pyrrolidine structure and exhibited high selectivity for FAP with minimal affinity for other dipeptidyl peptidases [5]. This compound served as the structural foundation for subsequent FAP inhibitor development. In 2013, Jansen's team further optimized this scaffold by substituting nitrogen at different positions in the naphthalene ring to influence electron cloud density and enhance binding affinity [5]. These efforts yielded compounds with FAP affinity increasing from micromolar to nanomolar levels, including Compound 7 which features an N-(4-quinolinyl)-glycyl structure that would become central to future developments [5].
The most significant advances in FAP inhibitor development came from researchers at the University of Heidelberg, who in 2018 synthesized a family of quinoline-based FAP inhibitors (FAPIs) beginning with FAPI-01 through FAPI-05 [2]. Through systematic chemical modification of the quinoline group of UAMC-1110 (a previously identified FAP-specific compound), they developed inhibitors with superior binding properties and pharmacokinetics [2]. Among these, FAPI-04 demonstrated the most favorable pharmacokinetic profile with higher uptake and prolonged tumor retention up to 3 hours post-injection, making it suitable for clinical imaging applications [2]. Subsequent development yielded FAPI-46 with even enhanced tumor retention and improved tumor-to-background ratios [2]. These compounds incorporated a DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), enabling radiolabeling with diagnostic isotopes (68Ga, 18F) for PET imaging and therapeutic radionuclides (177Lu, 90Y) for theranostic applications [1] [2].
Recent innovations have focused on addressing the relatively rapid tumor washout observed with early FAPI compounds. Two primary strategies have emerged: the development of albumin-binding conjugates and the creation of dimeric or multivalent compounds [1] [5]. Albumin-binding FAPI tracers such as 68Ga-Alb-FAPtp-01 demonstrate prolonged blood circulation time, resulting in increased tumor uptake and improved tumor-to-background ratios over time [1]. Alternatively, dimeric compounds like DOTAGA.(SA.FAPi)2 leverage multivalency effects to enhance avidity and cellular retention [2]. Beyond small-molecule inhibitors, alternative targeting modalities have also been explored, including cyclic peptide-based agents such as FAP-2286, which demonstrates high FAP affinity and low off-target activity [2], and OncoFAP, an ultra-high affinity small organic ligand developed for therapeutic applications [2].
Table 1: Evolution of Key FAP-Targeted Compounds
| Compound | Chemical Class | Key Features | Affinity/IC50 | Clinical Applications |
|---|---|---|---|---|
| Talabostat | Boronic acid derivative | Broad DPP inhibition, non-selective | N/A | Phase II trials (failed) |
| Compound 10 | Dipeptide-derived carbonitrile | Naphthalene ring scaffold | High selectivity | Preclinical foundation |
| UAMC-1110 | Quinoline-based | Specific FAP inhibition | ~100 nM | Preclinical prototype |
| FAPI-04 | Quinoline-based with DOTA | Favorable pharmacokinetics | Low nM | 68Ga-PET imaging |
| FAPI-46 | Quinoline-based with DOTA | Enhanced tumor retention | Low nM | 68Ga-PET imaging |
| FAPI-74 | Quinoline-based with DOTA | 18F-labeling capability | Low nM | 18F-PET imaging |
| FAP-2286 | Cyclic peptide | Peptide-based motif | High affinity | Imaging and therapy (phase I) |
| OncoFAP | Small organic ligand | Ultra-high affinity | Sub-nM | Therapeutic applications |
The inhibition mechanism of FAP-targeting compounds revolves around their interaction with the catalytic site of the enzyme. Quinoline-based FAPI molecules function as competitive inhibitors that bind with high affinity to the active site of FAP, blocking its enzymatic activity [2]. The molecular structure of these inhibitors typically consists of three key components: a quinoline-based targeting moiety that specifically interacts with FAP's catalytic domain, a linker region of varying length and composition that influences pharmacokinetic properties, and a chelator component (typically DOTA or DOTAGA) that enables complexation with diagnostic or therapeutic radionuclides [5] [2]. The quinoline group precisely fits into the hydrophobic pocket of FAP's active site, forming multiple hydrogen bonds and van der Waals interactions that confer both high affinity and specificity [5].
The structural optimization of FAPI compounds has focused on enhancing target binding while minimizing off-target interactions, particularly with the closely related DPP4 enzyme. Critical modifications include specific substitutions on the quinoline ring that optimize electron distribution and steric fit within the FAP active site [5]. Additionally, the length and flexibility of the linker region significantly impact binding kinetics and internalization efficiency [5]. Upon binding to membrane-bound FAP, FAPI compounds undergo cellular internalization, a process that traps the radioligand within the cell and enhances imaging signal retention and therapeutic efficacy [2]. This internalization process is particularly important for therapeutic applications where prolonged intracellular residence of radionuclides increases radiation dose to target cells.
The enzymatic consequences of FAP inhibition extend beyond simple target occupancy. Preclinical studies demonstrate that FAP inhibition impacts multiple oncogenic processes including reduction of cancer cell proliferation and invasion, inhibition of angiogenesis, and modulation of immune cell function within the tumor microenvironment [5] [6]. In aggressive thyroid cancer models, FAP inhibition disrupted the FN1-TGF-β axis, reducing metastatic potential and altering immune checkpoint molecule expression [6]. Similarly, in co-culture systems, FAP inhibition reversed immune suppressive CAF subtypes, enhancing T cell infiltration and function [5] [6]. These pleiotropic effects suggest that FAP inhibitors exert anti-tumor activity through both direct enzymatic inhibition and broader modulation of the tumor microenvironment.
The theranostic approach in nuclear medicine involves using closely related compounds for both diagnostic imaging and targeted radiotherapy. FAPI-based radiopharmaceuticals are particularly well-suited for this paradigm due to their modular structure that allows straightforward incorporation of various radionuclides [1] [2]. For diagnostic applications, FAPI compounds are typically labeled with positron-emitting isotopes such as 68Ga (for PET/CT) or 99mTc (for SPECT/CT), while therapeutic applications employ beta-emitting isotopes such as 177Lu or 90Y [1] [2]. The universal DOTA chelator attached to FAPI ligands enables facile switching between diagnostic and therapeutic radionuclides without significantly altering the targeting properties [1].
The pharmacokinetic profile of FAPI radiopharmaceuticals presents both advantages and challenges. These compounds typically demonstrate rapid tumor targeting (within 10-30 minutes post-injection), high tumor-to-background ratios, and primarily renal clearance with low background activity in most normal organs [1] [2]. However, the relatively rapid tumor washout observed with early FAPI variants presents a challenge for therapeutic applications that require prolonged tumor exposure to radiation [5]. To address this limitation, several engineering strategies have been employed:
The following diagram illustrates the molecular mechanisms of FAP inhibition and its downstream consequences in the tumor microenvironment:
Diagram 1: FAP Inhibition Mechanisms in Tumor Microenvironment. FAPI compounds bind to FAP's catalytic site, inhibiting its enzymatic activities including ECM remodeling, TGF-β activation, FN1 cleavage, and angiogenesis promotion, ultimately reducing tumor invasion and immune suppression.
Comprehensive evaluation of FAPI compounds requires a multidisciplinary approach integrating biochemical, cellular, and in vivo methodologies. The initial screening typically involves enzyme inhibition assays to determine inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against purified FAP protein, with parallel testing against related proteases (particularly DPP4 and PREP) to establish selectivity profiles [5]. These assays employ fluorogenic substrates such as Z-Gly-Pro-AMC to quantify FAP activity in the presence of varying inhibitor concentrations [5]. Following biochemical characterization, cellular binding studies evaluate FAPI interactions with FAP-expressing cells. These experiments quantify binding affinity (Kd), internalization rates, and specificity using competition assays with unlabeled FAPI compounds [2] [6]. Flow cytometry and confocal microscopy techniques visualize cellular uptake and subcellular localization, often employing fluorescently labeled FAPI derivatives [6].
For in vivo assessment, biodistribution studies in tumor-bearing animal models provide critical pharmacokinetic data including tumor uptake, clearance rates, and organ distribution [5] [7]. These experiments typically involve administration of radiolabeled FAPI compounds followed by euthanasia at multiple time points (e.g., 1, 3, 6, and 24 hours post-injection) with subsequent gamma counting of harvested tissues and tumors [7]. Small animal PET/CT imaging enables longitudinal monitoring of tumor targeting and retention in the same animals, reducing inter-subject variability and allowing more comprehensive pharmacokinetic modeling [7]. For therapeutic evaluation, efficacy studies in appropriate disease models assess tumor growth inhibition, survival prolongation, and pathologic responses to FAPI-based radioligand therapy [5]. These studies often include detailed histopathological analysis of harvested tumors using FAP immunohistochemistry, Masson's trichrome staining for collagen deposition, and immunofluorescence co-staining for FAP and relevant biomarkers [7] [6].
The transition from preclinical evaluation to clinical application requires carefully designed clinical trials that establish safety, dosimetry, and diagnostic performance. Initial first-in-human studies typically focus on biodistribution characterization and radiation dosimetry in healthy volunteers or patient populations [1] [2]. These studies employ whole-body PET/CT scanning at multiple time points (e.g., 10 min, 1 h, 3 h post-injection) to quantify uptake in normal organs and calculate absorbed radiation doses using OLINDA/EXM software [2]. Subsequent proof-of-concept studies in specific cancer types evaluate the detection rate of FAPI-PET compared to standard imaging modalities (particularly 18F-FDG PET/CT) and validate findings against histopathological reference standards when available [2] [8].
For clinical validation of FAPI-based therapeutics, phase II/III trials employ rigorous endpoint assessment including objective response rates (according to RECIST criteria), progression-free survival, overall survival, and quality of life measures [5]. These studies often incorporate correlative biomarker analyses such as circulating FAP levels, immunohistochemical FAP expression in tumor biopsies, and transcriptomic profiling to identify potential predictors of treatment response [6]. Standardized imaging protocols and interpretation criteria are essential for multi-center trials; the recently proposed FAP reporting and data system (FAP-RADS version 1.0) provides a structured framework for consistent image interpretation across different institutions and FAPI tracers [9]. This 5-point scoring system assesses the likelihood of malignancy based on lesion imaging characteristics without relying on fixed SUV thresholds, making it adaptable to different FAPI ligands with varying pharmacokinetics [9].
Table 2: Key Experimental Assays for FAPI Compound Evaluation
| Assessment Level | Experimental Method | Key Parameters Measured | Typical Output Metrics |
|---|---|---|---|
| Biochemical | Enzyme inhibition assay | Inhibitory potency, selectivity | IC50, Ki, selectivity ratio |
| Cellular | Saturation binding assay | Binding affinity, receptor density | Kd, Bmax |
| Cellular | Internalization assay | Cellular uptake, retention | % internalized/time |
| In vivo | Biodistribution study | Organ uptake, clearance | %ID/g, tumor-to-background ratios |
| In vivo | Small animal PET/CT | Spatial distribution, kinetics | SUVmax, SUVmean, TBR |
| In vivo | Therapeutic efficacy | Tumor growth inhibition, survival | Tumor volume, survival time |
| Histological | Immunohistochemistry | Target expression, localization | FAP staining intensity, distribution |
| Clinical | PET/CT in patients | Detection rate, lesion contrast | SUV, detection sensitivity/specificity |
FAPI-PET imaging has demonstrated particular value in cancers with prominent desmoplastic stroma such as pancreatic ductal adenocarcinoma, where CAFs can constitute up to 90% of the tumor mass [1] [2]. In pancreatic cancer, FAPI-PET shows superior tumor delineation and detection of small peritoneal metastases compared to 18F-FDG PET, potentially impacting surgical planning and disease management [2]. Similarly, in hepatocellular carcinoma, FAPI-PET demonstrates high detection rates for primary lesions while overcoming the limitation of high background liver uptake that plagues 18F-FDG PET [2]. The ability to visualize intrahepatic tumors with high contrast makes FAPI-PET particularly valuable for assessing treatment response and detecting recurrence in this malignancy.
In central nervous system tumors, FAPI-PET addresses the fundamental limitation of 18F-FDG PET in neuro-oncology: the high physiological glucose metabolism of normal brain parenchyma that obscures tumor detection [1]. Studies in glioma patients have demonstrated clear tumor delineation with 68Ga-FAPI-PET, especially in IDH-wildtype glioblastomas and high-grade IDH-mutant gliomas, due to elevated tracer uptake in tumor tissue against low background activity in healthy brain [1]. This suggests potential applications for non-invasive grading, treatment planning, and response assessment in neuro-oncology [1]. For genitourinary malignancies, FAPI-PET shows promise in detecting both local and metastatic disease, including challenging cases such as prostate-specific membrane antigen (PSMA)-negative prostate cancer [8]. However, limitations exist due to physiological urinary excretion of most FAPI tracers, which can hinder visualization of primary lesions in the bladder and upper urinary tract [8].
Beyond diagnostic applications, FAPI-based therapeutic approaches have entered clinical investigation. Early experiences with 177Lu-labeled FAPI compounds in advanced-stage cancer patients have demonstrated encouraging outcomes in pain management and quality of life improvements [5]. The pan-tumoral expression of FAP makes FAPI-based radioligand therapy potentially applicable to a wide range of malignancies, potentially addressing therapeutic resistance that develops through tumor cell-centric mechanisms [5]. Combination strategies pairing FAPI-based therapeutics with other treatment modalities such as chemotherapy, immunotherapy, and external beam radiotherapy are currently under investigation to enhance antitumor efficacy [5] [6].
The application of FAPI-PET extends beyond oncology to various benign conditions characterized by tissue remodeling. In cardiovascular diseases, FAPI-PET visualizes fibroblast activation in myocardial infarction, atherosclerosis, and pulmonary arterial hypertension [3] [7]. A recent study in pulmonary arterial hypertension patients demonstrated that 18F-FAPI uptake in the myocardium and pulmonary arteries correlated with clinical parameters of disease severity, suggesting potential for non-invasive monitoring of disease progression and treatment response [7]. In inflammatory and fibrotic conditions, FAPI-PET shows increased uptake in rheumatoid arthritis and osteoarthritis joints, Crohn's disease strictures, liver fibrosis, and IgG4-related disease [3] [4]. This application potentially enables whole-body assessment of disease activity in multifocal fibrotic disorders, addressing a significant limitation of current imaging modalities.
The future development of FAPI-based agents will likely focus on several key areas. Nover generation compounds with optimized pharmacokinetics aim to improve tumor retention for therapeutic applications while maintaining favorable biodistribution for imaging [5] [2]. The exploration of combination therapies represents another promising direction, particularly pairing FAPI-based radioligand therapy with immune checkpoint inhibitors to modulate the tumor microenvironment and enhance antitumor immunity [5] [6]. Additionally, the development of standardized interpretation criteria such as FAP-RADS will be crucial for consistent implementation in clinical practice and multicenter trials [9]. As our understanding of FAP biology deepens, particularly regarding the heterogeneity of CAF subpopulations and context-dependent functions, more refined targeting strategies may emerge to selectively address specific CAF subtypes with distinct functional roles in disease progression [3] [4].
The following diagram illustrates the clinical development pathway for FAPI-based radiopharmaceuticals:
Diagram 2: Clinical Development Pathway for FAPI Radiopharmaceuticals. The pipeline spans from initial discovery through structural optimization, preclinical evaluation, and phased clinical trials to eventual regulatory approval and routine clinical implementation.
Talabostat is an orally active inhibitor of several dipeptidyl peptidases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP) [1] [2] [3]. It possesses a unique dual mechanism of action, engaging both direct anti-tumor activity and immune system stimulation [2].
The following diagram illustrates the mechanism of Talabostat-induced pyroptosis:
The translational journey of Talabostat from preclinical findings to clinical trials has yielded mixed results. The table below summarizes key quantitative data from clinical studies:
| Trial Phase / Focus | Key Efficacy Findings | Key Safety Findings | References |
|---|---|---|---|
| Phase 2 (2025): Advanced Solid Tumors (Talabostat + Pembrolizumab) | Disease Control Rate: 47% (9/19 pts); Best Response: Stable Disease (9 pts), Unconfirmed Partial Response (1 pt, Endometrial Ca); Median PFS: 2.7 mo; Median OS: 20.5 mo [1] [5] | Most Common Toxicity: Hypotension (22.6%); Grade 4 DLT: Hypotension (1 pt); Other Toxicities (6.5% each): Fatigue, diarrhea, rash, thrombocytopenia, vomiting, syncope [1] | [1] [5] |
| Phase 1 (Pediatric): Relapsed/Refractory Solid Tumors | Achieved >98% serum DPP4 inhibition 1-hour post-dose at 100-600 μg/m² [4] | No talabostat-related dose-limiting toxicities observed [4] | [4] |
| Historical Preclinical & Early Trials | Demonstrated complete responses in NSCLC and melanoma; induces immune-mediated tumor regression in mouse models [2] [3] | N/A | [2] [3] |
A deep understanding of Talabostat's action relies on specific experimental methodologies. Key models and protocols from the literature include:
Recent clinical investigations have combined Talabostat with immune checkpoint inhibitors like pembrolizumab, based on preclinical evidence of synergy [1]. However, a 2025 Phase 2 basket trial concluded that while the combination was safe, it demonstrated limited clinical activity in patients with advanced solid tumors [1] [5].
Current research is shifting towards developing more selective inhibitors to improve efficacy and safety profiles. For example, Tominostat, a DPP8-selective inhibitor analog, has shown enhanced antitumor activity with an improved toxicity profile in models of hematological malignancies compared to less selective agents [6]. Furthermore, Talabostat's inhibition of FAP is being explored in non-oncological conditions like pulmonary arterial hypertension (PAH), where it was shown to alleviate vascular remodeling in a rodent model [7].
The clinical development pathway for Talabostat can be visualized as follows:
Talabostat (also known as PT-100, Val-boroPro, or BXCL701) is a small molecule dipeptidyl peptidase inhibitor with broad-spectrum antineoplastic and immunomodulatory activities. This boronic dipeptide competitively inhibits multiple dipeptidyl peptidases with varying affinities, exhibiting particularly potent activity against DPP-IV, DPP8, DPP9, and fibroblast activation protein (FAP). Talabostat's unique mechanism involves both direct induction of pyroptotic cell death in specific cancer types and modulation of the tumor microenvironment through cytokine and chemokine upregulation. The compound has demonstrated promising antitumor effects in various preclinical models, including hematological malignancies and solid tumors, making it a valuable investigational agent in oncology research. [1] [2]
The molecular characteristics and key inhibitory profile of Talabostat are summarized in the table below:
Table 1: Molecular Characteristics and Inhibitory Profile of Talabostat
| Parameter | Specification |
|---|---|
| Chemical Name | Val-boroPro |
| Molecular Weight | 310.18 g/mol |
| Chemical Formula | C~10~H~23~BN~2~O~6~S |
| CAS Number | 150080-09-4 |
| Solubility | 62 mg/mL in DMSO, water, or ethanol |
| DPP-IV IC₅₀ | <4 nM |
| DPP8 IC₅₀ | 4 nM |
| DPP9 IC₅₀ | 11 nM |
| FAP IC₅₀ | 560 nM |
Talabostat exerts its antitumor effects through two primary mechanisms. First, it inhibits DPP8/9 intracellular serine dipeptidases, triggering caspase-1-dependent pyroptosis in susceptible cells through activation of inflammasome sensors like NLRP1b in mice and CARD8 in humans. Second, as an FAP inhibitor expressed on cancer-associated fibroblasts, Talabostat modulates the tumor microenvironment, reducing fibrosis and inflammation while enhancing immune cell infiltration. The diagram below illustrates these key mechanistic pathways:
Experimental Principle: Talabostat induces pyroptosis in AML cells through DPP8/9 inhibition, leading to CARD8 inflammasome activation, caspase-1-dependent cleavage of gasdermin D (GSDMD), and subsequent lytic cell death. This protocol is optimized for sensitive AML cell lines such as MV4;11, MOLM-13, and THP-1. [3]
Materials and Reagents:
Procedure:
Technical Notes:
Procedure for Primary Cells:
Table 2: Talabostat Sensitivity in Hematological Malignancy Models
| Cell Type/Model | IC₅₀ Range | Mechanism of Death | Key Molecular Determinants | Time Course |
|---|---|---|---|---|
| AML Cell Lines (MV4;11, MOLM-13) | 6-50 nM | Pyroptosis | Caspase-1 expression, CARD8 | 24-48 hours |
| AML Cell Lines (THP-1, NOMO-1) | 50-206 nM | Pyroptosis | Caspase-1 expression, CARD8 | 3-5 days |
| Primary AML Samples | Variable | Pyroptosis | Caspase-1 expression | 48-96 hours |
| Multiple Myeloma | ~1 μM | Apoptosis | DPP8 inhibition, caspase-3 | 48-72 hours |
| Resting Lymphocytes | 10-100 nM | Pyroptosis | CARD8, caspase-1 | 24-48 hours |
Experimental Principle: In solid tumor models, Talabostat primarily targets fibroblast activation protein (FAP) on cancer-associated fibroblasts, modulating the tumor microenvironment and exhibiting direct effects on some epithelial cancer cells. This protocol is applicable to lung carcinoma, melanoma, and fibroblast cultures. [1] [6]
Materials and Reagents:
Procedure:
Technical Notes:
Table 3: Talabostat Effects in Solid Tumor and Fibrosis Models
| Cell Type/Model | Key Parameters | Concentration Range | Assay Endpoints | Observed Effects |
|---|---|---|---|---|
| Lewis Lung Carcinoma | Combination with anti-PD-1 | 20 mg/kg (in vivo) | Tumor volume, immune cell infiltration | Enhanced T-cell infiltration, reduced TAMs |
| Systemic Sclerosis Fibroblasts | TGF-β-induced activation | 10-100 μM | Viability, migration, gene expression | Reduced COL1A1, FAPα, α-SMA; induced MMP9 |
| Healthy Dermal Fibroblasts | Basal activity | 10-100 μM | Viability, apoptosis | Concentration-dependent reduced viability |
| Melanoma Models | Monotherapy or combination | Variable in clinical trials | Tumor response | Partial and complete responses observed |
Cell Line Selection and Validation: The response to Talabostat is highly dependent on cell type and expression of key molecular determinants. For pyroptosis-dependent responses, select cell lines with confirmed caspase-1 expression, which is the primary predictor of sensitivity in AML models. For solid tumor microenvironment studies, utilize models with confirmed FAP expression on stromal components. Always validate key protein expression (caspase-1, CARD8, GSDMD) by Western blot before extensive experimentation. [3]
Compound Handling and Storage: Talabostat requires proper handling to maintain stability. Prepare fresh stock solutions in DMSO with 0.1% TFA to prevent cyclization, which reduces potency. Aliquot and store at -20°C, avoiding repeated freeze-thaw cycles. For in vitro applications, working concentrations typically range from 1 nM to 100 μM, with final DMSO concentrations not exceeding 0.1%. [2] [5]
Appropriate Control Conditions: Include both vehicle controls (DMSO at same concentration as treated samples) and positive controls for cell death (e.g., staurosporine for apoptosis, nigericin for pyroptosis). For mechanistic studies, utilize caspase inhibitors (Z-VAD-FMK for pan-caspase, VX-765 for caspase-1 specifically) and genetic controls (caspase-1 knockout cells) where available. [3] [5]
Inconsistent Pyroptosis Induction: If expected pyroptotic cell death is not observed in typically sensitive lines:
Variable Response in Primary Cells: When working with primary samples:
Off-Target Effects at High Concentrations: At concentrations >10 μM, Talabostat may exhibit off-target effects:
Talabostat demonstrates synergistic activity with immune checkpoint inhibitors in preclinical models. In Lewis lung carcinoma studies, combination of Talabostat (20 mg/kg daily oral gavage) with anti-PD-1 antibody (200 μg twice weekly) significantly enhanced antitumor efficacy compared to either agent alone. The mechanism involves remodeling of the tumor microenvironment, with increased CD4+ and CD8+ T-cell infiltration, reduced tumor-associated macrophages, and enhanced chemokine expression. For in vitro modeling of these interactions, utilize immune cell-tumor cell co-culture systems with Talabostat treatment followed by immune cell profiling by flow cytometry. [6]
Beyond direct anticancer effects, Talabostat exhibits potent anti-fibrotic activity in systemic sclerosis models. In dermal fibroblasts from SSc patients, Talabostat (10-100 μM) counteracts TGF-β-induced pro-fibrotic changes, reducing expression of COL1A1, COL1A2, FAPα, and α-SMA while enhancing MMP9 expression. These effects correlate with inhibited fibroblast migration and reduced extracellular matrix accumulation. For fibrosis studies, include TGF-β co-treatment to mimic profibrotic conditions and assess both viability and fibrotic marker expression by qPCR. [7] [8]
Talabostat represents a multifaceted investigational agent with applications spanning direct tumor cell killing through pyroptosis induction and tumor microenvironment modulation through FAP inhibition. Successful experimental implementation requires careful attention to cell type-specific mechanisms, appropriate concentration ranges, and treatment durations. The protocols outlined in this application note provide a foundation for evaluating Talabostat's effects across various cancer models, with particular utility in hematological malignancies, solid tumor microenvironment studies, and fibrotic disease models. As combination immunotherapy strategies continue to evolve, Talabostat offers a promising approach for enhancing response to immune checkpoint inhibitors and overcoming therapeutic resistance in refractory malignancies.
This protocol is adapted from established methods for studying MDA-MB-231 cell migration and invasion [1] [2] [3]. You can use this framework to investigate the effect of Talabostat.
The workflow for the assay is outlined in the diagram below:
Detailed Steps:
Cell Preparation:
Coating (For Invasion Assays): Coat the transwell membranes with a thin layer of Matrigel (e.g., 1:50 dilution in cold serum-free medium) and let it solidify for 24 hours at 37°C before seeding cells [1].
Plate Cells & Apply Treatment:
Incubation: Incubate the plate at 37°C in 5% CO₂ for a defined period. For MDA-MB-231, this can range from 3 hours for short-term migration to 48 hours for invasion through Matrigel [1] [3].
Fixation and Staining:
Imaging and Quantification:
Quantify your results using the following calculations:
% Migration = (Number of cells on bottom side / Total number of cells on top AND bottom) * 100Fold Change = (Average number of migrated cells in test group) / (Average number of migrated cells in control group)You can summarize your quantitative data in a table like the one below after you perform your experiments with Talabostat:
| Talabostat Concentration | Mean Migrated Cells (±SD) | % Migration | Fold Change vs. Control | Key Signaling Pathway Activity (e.g., p-MLC) |
|---|---|---|---|---|
| Control (0 µM) | Data | Data | 1.0 | Data |
| e.g., 1 µM | Data | Data | Data | Data |
| e.g., 10 µM | Data | Data | Data | Data |
The migration and invasion of MDA-MB-231 cells are regulated by complex signaling networks. Understanding these can help you investigate Talabostat's mechanism of action. Research shows that different chemoattractants utilize distinct but overlapping pathways [3].
Critical Pathway Note: Myosin Light Chain Kinase (MLCK) is a central convergence point. Studies show that inhibiting MLCK with ML-7 significantly reduces both migration and invasion of MDA-MB-231 cells stimulated by LPA, HGF, and EGF [3].
Pyroptosis is a pro-inflammatory form of programmed cell death characterized by cell swelling, membrane pore formation, and release of inflammatory cytokines [1]. Talabostat (Val-boroPro, PT-100) is a small molecule inhibitor that triggers pyroptosis in monocytes and macrophages through a novel mechanism involving dipeptidyl peptidases 8 and 9 (DPP8/9) inhibition [2] [3]. This protocol details standardized methods for investigating Talabostat-induced pyroptosis, providing researchers with robust assays to study this immunostimulatory cell death pathway relevant to cancer immunotherapy and inflammatory disease research.
The mechanism of Talabostat-induced pyroptosis involves unique signaling pathways that distinguish it from canonical inflammasome-mediated pyroptosis. The following diagram illustrates the key molecular events:
Talabostat-induced pyroptosis occurs through a caspase-1-dependent but inflammasome-independent pathway. Unlike classical pyroptosis that requires inflammasome assembly, Talabostat-mediated DPP8/9 inhibition directly activates pro-caspase-1 without the adaptor protein ASC [2] [3]. This activated pro-caspase-1 cleaves gasdermin D (GSDMD), generating N-terminal fragments that oligomerize to form plasma membrane pores [1] [2]. These pores (10-15 nm diameter) allow water influx causing cell swelling, release of intracellular contents including lactate dehydrogenase (LDH) and pro-inflammatory cytokines (pro-IL-1β, pro-IL-18), ultimately leading to osmotic lysis [1] [2].
Unlike apoptosis, pyroptosis features rapid plasma membrane rupture with inflammatory mediator release, making it morphologically and functionally distinct [1]. The table below compares key characteristics:
Table 1: Key Differences Between Pyroptosis and Apoptosis
| Characteristic | Pyroptosis | Apoptosis |
|---|---|---|
| Morphology | Cell swelling, large bubbles, membrane rupture | Cell shrinkage, membrane blebbing, apoptotic bodies |
| Membrane Integrity | Lost (pore formation) | Maintained until late stages |
| Inflammatory Response | Strong (IL-1β, IL-18 release) | Minimal or anti-inflammatory |
| Key Executors | Gasdermin family proteins | Caspase-3, caspase-7 |
| Dye Permeability | PI, 7-AAD positive | PI negative (early stages) |
| DNA Fragmentation | TUNEL positive | TUNEL positive |
Procedure:
A. Lactate Dehydrogenase (LDH) Release Assay
B. Propidium Iodide (PI) or 7-AAD Uptake
A. GSDMD Cleavage Detection by Western Blot
B. Caspase-1 Activation Assay
Table 2: Expected Experimental Outcomes for Talabostat-Induced Pyroptosis
| Parameter | Expected Outcome | Significance |
|---|---|---|
| LDH Release | Dose-dependent increase (40-70% at 10 μM) | Indicates loss of membrane integrity |
| GSDMD Cleavage | Appearance of N-terminal fragment (∼31 kDa) | Confirms pyroptosis execution |
| Caspase-1 Activity | Increased WEHD-afc cleavage | Verifies pathway activation |
| Pro-inflammatory Cytokines | Release of pro-IL-1β, pro-IL-18 | Demonstrates inflammatory nature |
| Morphological Changes | Cell swelling, membrane blebbing | Visual confirmation of pyroptosis |
| DPP9 Knockout | Enhanced Talabostat sensitivity | Confirms DPP8/9 as primary targets |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low cell death | Insufficient Talabostat concentration | Increase dose (up to 10 μM), extend treatment time |
| High background death | Cell handling stress | Reduce centrifugation speed, use fresh medium |
| No GSDMD cleavage | Inefficient caspase-1 activation | Verify caspase-1 function with positive control |
| Variable results between cell types | Differential DPP8/9 expression | Use multiple monocyte/macrophage models |
The Talabostat-induced pyroptosis model provides a valuable tool for:
Introduction Talabostat (Val-boroPro, PT-100) is a small-molecule dipeptidyl peptidase inhibitor with targets including Fibroblast Activation Protein (FAP), DPP-IV, DPP8, and DPP9 [1] [2]. It stimulates innate and adaptive immune responses against tumors by upregulating cytokines and chemokines in both tumors and tumor-draining lymph nodes [2]. In mouse models, it has demonstrated potent antitumor effects, including complete tumor regression, by enhancing dendritic cell trafficking and accelerating T-cell priming [2]. The following notes and protocols consolidate available data for use in preclinical research.
Experimental Protocol: Oral Administration in a C57BL/6 Tumor Model
The methodology below is adapted from a study that investigated the antitumor efficacy of Talabostat [2].
Experimental Protocol: T2DM-Associated HFpEF Model with Pharmacological Inhibition
This protocol is derived from a 2025 study investigating Talabostat's effect on heart failure [3].
Quantitative Data Summary
The table below summarizes key quantitative data from the search results for easy comparison.
| Parameter | Value / Description | Context / Model | Source |
|---|---|---|---|
| IC50 for FAP | 0.066 μM | Mouse recombinant FAP in HEK293 cells | [2] |
| IC50 for DPP-IV | < 4 nM | Cell-free assay | [2] |
| IC50 for DPP8 | 4 nM | Cell-free assay | [2] |
| IC50 for DPP9 | 11 nM | Cell-free assay | [2] |
| In Vivo Dosage (Anti-tumor) | 20 µg per mouse | C57BL/6 female mice | [2] |
| In Vivo Dosage (Cardiac) | 0.5 mg/kg body weight | WT T2DM mouse model | [3] |
| Solubility (DMSO) | 62 mg/mL (199.88 mM) | In vitro formulation | [2] |
In Vitro Protocol for Macrophage Pyroptosis Assay
To investigate the mechanism of Talabostat-induced monocyte and macrophage cell death, the following in vitro protocol can be used [2].
Mechanism of Action in T2DM-Associated HFpEF
The following diagram illustrates the molecular mechanism by which Talabostat, via FAP inhibition, attenuates pathology in a T2DM-associated heart failure model, as revealed by recent research [3].
Diagram 1: Molecular mechanism of Talabostat in attenuating T2DM-induced HFpEF. Based on [3].
The compiled data indicates that oral Talabostat is a versatile investigational tool in mouse models, showing efficacy in both oncology and cardiometabolic disease research. Its primary mechanisms involve immunomodulation via cytokine induction and direct inhibition of proteases like FAP. Researchers should note that while the provided protocols are derived from published research, optimization of dosage, scheduling, and formulation may be necessary for specific experimental setups. The contrasting outcomes in clinical trials [1] highlight the importance of continued mechanistic research in animal models to better understand and harness its therapeutic potential.
References
This compound (CAS 150080-09-4), also known as Val-boroPro or PT-100, is an orally active small molecule inhibitor of dipeptidyl peptidases (DPP) with significant antitumor and immunomodulatory properties. This boronic acid-containing compound exhibits potent inhibition of multiple serine proteases in the S9 family, including DPP4, DPP8, DPP9, fibroblast activation protein (FAP), and prolyl endopeptidase (PEP). This compound has emerged as a valuable research tool for studying pyroptosis, inflammasome activation, and antitumor immunity mechanisms. Its unique ability to activate both the NLRP1 and CARD8 inflammasomes through DPP8/9 inhibition has generated substantial interest in immunology and cancer research fields. These application notes provide comprehensive protocols and storage guidelines to ensure compound integrity and experimental reproducibility for researchers working with this chemically complex molecule.
Table 1: Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 150080-09-4 |
| Molecular Formula | C₁₀H₂₃BN₂O₆S |
| Molecular Weight | 310.17-310.18 g/mol |
| Chemical Name | [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid methanesulfonate |
| Appearance | White to off-white solid powder |
| Purity | ≥97-99% by HPLC |
This compound is a boronic acid derivative with complex stereochemistry that is critical to its biological activity. The compound features a pyrrolidine-boronic acid moiety that interacts with the catalytic serine residue of target proteases, forming a stable complex that effectively inhibits enzymatic activity. This molecular structure contributes to its high water solubility compared to many research compounds, with solubility exceeding 40 mg/mL in aqueous solutions and 25-60 mg/mL in DMSO. The mesylate (methanesulfonate) salt form enhances the compound's stability and solubility profile, making it suitable for various administration routes in experimental models.
The stereospecific configuration at the 2R and 2S positions is essential for maintaining its binding affinity to target proteases. The molecular structure contains multiple hydrogen bond donors and acceptors, which influence its physicochemical behavior and require specific handling to maintain stability. The boronic acid group is particularly sensitive to pH-dependent equilibrium between trigonal and tetrahedral forms, which can affect its reactivity and solubility characteristics under different buffer conditions. These chemical properties directly impact the compound's performance in biological systems and necessitate strict adherence to the storage and handling protocols outlined in this document.
Maintaining proper storage conditions is essential for preserving the stability and efficacy of this compound. The compound demonstrates maximum stability when stored as a lyophilized powder at low temperatures with protection from environmental factors. Based on stability studies and manufacturer recommendations, the following storage conditions are advised for maintaining compound integrity:
Table 2: Storage Conditions and Stability Profiles
| Form | Temperature | Container | Stability Duration | Key Considerations |
|---|---|---|---|---|
| Lyophilized Powder | -20°C | Sealed container with desiccant | 36 months | Protect from moisture and light |
| Lyophilized Powder | 4°C | Sealed container with desiccant | 24 months | Short-term storage only |
| Aqueous Solution | -20°C | Tightly sealed vial | 1 month | Avoid repeated freeze-thaw cycles |
| DMSO Solution | -20°C | Tightly sealed vial | 1 month | Minimize exposure to air |
Several environmental factors significantly impact this compound stability. Moisture exposure represents the primary degradation concern, as the boronic acid moiety can undergo hydrolysis, potentially reducing compound efficacy. The compound should always be stored with desiccant packs in sealed containers. Temperature fluctuations can accelerate degradation processes; thus, maintaining consistent storage temperatures is critical. When transporting the compound, use protective packaging with cooling elements, and allow vials to equilibrate to room temperature before opening to prevent condensation.
Light exposure may contribute to compound degradation over extended periods. While not exceptionally photosensitive, standard practice recommends storing this compound in amber vials or dark environments to minimize potential light-mediated degradation. The compound demonstrates optimal pH stability in slightly acidic to neutral conditions, with significant degradation possible under strongly basic conditions. These factors collectively necessitate strict adherence to recommended storage protocols to ensure experimental consistency and reproducible results across studies.
Preparation of stable stock solutions requires careful attention to solvent selection, concentration, and handling techniques. This compound exhibits good solubility in both aqueous and organic solvents, allowing flexibility in experimental design. For most in vitro applications, DMSO is the preferred solvent for primary stock solutions due to its excellent solubilization properties and compatibility with biological screening systems. The following table summarizes solubility profiles across common solvents:
Table 3: Solubility Profile in Various Solvents
| Solvent | Solubility | Concentration | Storage Recommendations |
|---|---|---|---|
| DMSO | High | ≥40 mg/mL (129 mM) | -20°C, 1 month stability |
| Water | High | 40-55 mg/mL (129-177 mM) | -20°C, 1 month stability |
| PBS | High | 100 mg/mL (322 mM) | -20°C, 1-2 weeks stability |
| Saline | Moderate | 50 mg/mL (161 mM) | -20°C, 1-2 weeks stability |
| Ethanol | Moderate | 55 mg/mL (177 mM) | -20°C, 1 month stability |
To prepare stock solutions, warm the solvent to room temperature if necessary and add the powder gradually while mixing. Sonication for 5-10 minutes is recommended to ensure complete dissolution, particularly for concentrations above 50 mg/mL. The use of amber vials provides protection from light, while tightly sealed containers prevent both moisture absorption and solvent evaporation that could alter concentration.
For biological assays, prepare working dilutions from stock solutions using appropriate buffer systems compatible with your experimental model. To maintain compound stability and prevent precipitation, use serial dilution techniques rather than direct addition of concentrated stock to aqueous buffers. The final DMSO concentration in cell-based assays should generally not exceed 0.1-0.5% to maintain cellular viability and prevent solvent-mediated effects.
When preparing in vivo formulations, sequentially add stock solution to the appropriate vehicle with thorough mixing between additions. For example, to prepare a standard administration formulation: add 100 μL of 25 mg/mL DMSO stock to 400 μL PEG300 and mix thoroughly; add 50 μL Tween-80 with mixing; finally add 450 μL saline to achieve 1 mL of 2.5 mg/mL working solution [1]. This sequential approach maintains compound solubility and formulation clarity, ensuring accurate dosing in animal studies.
This compound requires implementation of appropriate safety protocols to minimize researcher exposure and environmental contamination. According to safety data sheets, the compound is classified as Acute Toxicity Category 4 (Oral) and Aquatic Toxicity Category 1, necessitating careful handling and disposal practices [2]. Key hazard statements include H302 ("Harmful if swallowed") and H410 ("Very toxic to aquatic life with long-lasting effects").
Personal protective equipment (PPE) requirements include wearing safety goggles with side-shields, appropriate chemical-resistant gloves (nitrile or neoprene), laboratory coats, and closed-toe shoes. When handling powdered material or conducting procedures that may generate aerosols, use appropriate respiratory protection such as a NIOSH-approved N95 respirator or conduct procedures within a chemical fume hood to prevent inhalation exposure. Engineering controls should include adequate ventilation and immediately accessible safety showers and eye wash stations in the work area.
In case of eye exposure, immediately flush with large amounts of water for at least 15 minutes while holding eyelids open. Remove contact lenses if present and continue irrigation. Seek immediate medical attention following initial first aid measures. For skin contact, promptly remove contaminated clothing and thoroughly wash affected areas with soap and water. If irritation develops or persists, consult a healthcare professional.
If inhalation occurs, immediately relocate the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR by trained personnel only. For accidental ingestion, rinse mouth thoroughly with water and consult a physician or poison control center immediately. Do not induce vomiting unless directed by medical personnel. In case of spill incidents, contain the area and absorb with appropriate inert material. Dispose of contaminated material according to institutional guidelines for hazardous chemical waste, taking special precautions to prevent environmental release.
This compound functions as a potent, non-selective inhibitor of the S9 family of serine proteases, with IC₅₀ values in the low nanomolar range for several key targets [3]:
Table 4: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC₅₀ Value | Biological Significance |
|---|---|---|
| DPP4 | <4 nM | T-cell activation, chemokine regulation |
| DPP8 | 4 nM | Inflammasome activation, pyroptosis |
| DPP9 | 11 nM | Inflammasome activation, pyroptosis |
| QPP | 310 nM | Peptide hormone regulation |
| FAP | 560 nM | Tumor stroma remodeling, fibrosis |
| PEP | 390 nM | Neuropeptide processing |
In cell-based assays, this compound induces caspase-1-dependent pyroptosis in monocytes and macrophages through DPP8/9 inhibition and subsequent activation of the NLRP1B inflammasome [3] [4]. For in vitro pyroptosis induction, prepare a 10-100 mM stock solution in DMSO and dilute in cell culture medium to achieve working concentrations typically ranging from 1-10 μM. Treat cells for 24-48 hours, monitoring for characteristic pyroptotic morphology including cell swelling and membrane rupture.
For antitumor immunity studies, Talabostat enhances T-cell priming through modulation of dendritic cell trafficking and augmentation of antibody-mediated cytotoxicity [3] [5]. In co-culture systems of dendritic cells and T-cells, 1-100 nM concentrations typically demonstrate optimal immunomodulatory effects. The compound stimulates production of multiple cytokines and chemokines (including G-CSF, GM-CSF, and MCP-1) that promote T-cell priming and chemoattraction of innate immune effectors, creating a favorable microenvironment for antitumor immunity.
In animal models, this compound demonstrates potent antitumor effects dependent on an intact host immune response. The compound mediates tumor regression by accelerating the expansion of tumor-specific T-cells and has shown efficacy in WEHI 164 fibrosarcoma, EL4, and A20/2J lymphoma models [3] [5]. The antitumor effect involves tumor-specific cytotoxic T-lymphocytes and protective immunological memory.
A standard protocol for antitumor efficacy studies in mice utilizes oral administration at 0.5-1.0 mg/kg twice daily, with treatment initiation after establishment of measurable tumors [5]. For a 20g mouse, prepare a 0.01 mg/mL working solution in appropriate vehicle (e.g., 5% DMSO + 95% saline) and administer 100 μL per dose by oral gavage. Monitor tumor volume regularly and assess immune correlates at endpoint through tumor infiltration analysis, cytokine profiling, and immunological memory assays.
In pulmonary fibrosis models, Talabostat reduces fibrosis and FAP expression with demonstrated effects on macrophage activation [5]. A established protocol involves administering talabostat (40 µg/mouse, approximately 2 mg/kg) twice daily for 14 days following bleomycin-induced lung injury [1]. This treatment significantly reduces fibrosis scores and modulates expression of MMP-12, MIP-1α, and MCP-3 in lung tissues, demonstrating its potential applicability for fibrotic conditions.
The following diagram illustrates the key molecular mechanisms of this compound in immune activation and antitumor effects:
Diagram 1: Molecular Mechanisms of this compound in Immune Activation and Antitumor Effects
Preparation of stable, bioavailable formulations is essential for successful in vivo studies with this compound. The compound's good oral bioavailability enables flexible administration routes, with oral gavage being most common. The following formulations have demonstrated stability and efficacy in preclinical models:
Formulation 1: Aqueous Solution for Oral Administration
Formulation 2: Enhanced Solubility Formulation
For specific research applications requiring alternative delivery vehicles or extended stability, the following formulations may be utilized:
Formulation 3: Lipid-based Formulation
Formulation 4: High-Concentration PBS Solution
Each formulation requires validation for specific research applications and animal models. Prior to initiating large studies, conduct small-scale pilot experiments to confirm formulation stability, bioavailability, and tolerability in your specific model system.
The Cell Counting Kit-8 (CCK-8) is a colorimetric assay widely used to determine cell viability, proliferation, and cytotoxicity [1] [2]. Its core principle relies on the biochemical activity of living cells:
Compared to other viability assays like MTT, the CCK-8 assay offers significant advantages, including higher sensitivity, lower cytotoxicity to cells, and a simpler procedure with no need for a solubilization step since the formazan product is water-soluble [1] [2] [5].
Talabostat (Val-boroPro) is a small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease overexpressed in many cancers, including triple-negative breast cancer (TNBC) [6]. Using the CCK-8 assay to study Talabostat is rational because:
Table 1: Key Advantages of the CCK-8 Assay for Talabostat Testing
| Feature | Benefit for Drug Screening |
|---|---|
| High Sensitivity | Detects small changes in viability, ideal for assessing drug efficacy [3] [5]. |
| Low Cytotoxicity | Allows for long-term incubation (24-48 hours) and time-course experiments [1] [3]. |
| Homogeneous "Mix-and-Read" | No washing steps required; suitable for high-throughput screening [1] [8]. |
| Water-Soluble Product | Eliminates a solubilization step, reducing protocol time and potential variability [1] [7]. |
Here is a step-by-step protocol for evaluating Talabostat using the CCK-8 assay, adapted from general guidelines and the specific method used in the referenced TNBC study [6].
The diagram below summarizes the key steps of the experimental protocol.
Use the absorbance values to calculate the percentage of cell viability relative to the control group.
Where:
Research on TNBC models provides a reference for the expected effects of Talabostat:
Table 2: Example Data from a Talabostat Cytotoxicity Assay in MDA-MB-231 Cells
| Talabostat Concentration (μM) | Expected Viability (% of Control) | Expected Inhibition Rate (%) |
|---|---|---|
| 0 (Control) | 100% | 0% |
| 1.0 | ~95-100% | ~0-5% |
| 5.0 | ~80-90% | ~10-20% |
| 10.0 | ~60-80% | ~20-40% |
| 25.0 | ~40-60% | ~40-60% |
| 50.0 | ~20-40% | ~60-80% |
Note: The data in this table is an extrapolation based on the findings of the referenced study [6] and should be verified empirically.
Optimization is Key: The optimal cell seeding density and CCK-8 incubation time can vary between cell lines. Conduct preliminary experiments to ensure the absorbance readings are within the linear range of your standard curve [2] [4]. Overly dense cultures can lead to nutrient depletion, while low density may yield a weak signal.
Account for Drug Interference: If Talabostat or its solvent has inherent reductive properties, it may non-enzymatically reduce WST-8, causing false high signals (low apparent inhibition). To control for this, include wells containing Talabostat and CCK-8 in culture medium without cells. Subtract this background signal from your experimental readings [4]. Alternatively, replace the drug-containing medium with fresh medium before adding CCK-8 [7] [4].
Metabolic Perturbation Warning: A recent critical finding indicates that while CCK-8 is less toxic than other assays, it can induce significant intracellular metabolic changes. The assay depletes NAD(P)H, down-regulating metabolites in key pathways like glycolysis and the pentose phosphate pathway, and altering the cellular redox state (e.g., reducing glutathione levels) [9]. Therefore, using cells that have been subjected to a CCK-8 assay for subsequent metabolic or functional experiments is not recommended, as their physiology may be compromised [9].
Assay Limitations: The CCK-8 assay measures metabolic activity as a proxy for cell number. Effects that merely suppress metabolism without killing cells (cytostatic effects) can be misinterpreted as cytotoxicity. Consider combining it with a direct cytotoxicity assay, such as an LDH release assay, to confirm results [2] [5].
Talabostat (Val-boro-pro, PT-100) is a small molecule amino boronic dipeptide that functions as a competitive inhibitor of dipeptidyl peptidases, including Fibroblast Activation Protein (FAP) and DPP4. Its immunostimulatory effects are primarily mediated through the inhibition of the intracellular serine dipeptidases DPP8 and DPP9. Inhibition of DPP8/9 in human myeloid cells activates a pro-caspase-1-dependent pathway via the protein CARD8, leading to a lytic form of cell death called pyroptosis. [1] This process results in the release of inflammatory cytokines and chemokines.
Pre-clinical and clinical studies have demonstrated that Talabostat treatment increases the production of various cytokines, including G-CSF, IL-6, IL-8, and CXCL1. [2] [1] The induction of this specific cytokine profile is believed to drive Talabostat's observed anti-tumor immunity in mouse models. [1] Measuring the mRNA expression of these cytokines is therefore crucial for evaluating the drug's immunological impact in both research and drug development settings. The following protocol provides a standardized method for this purpose.
The following diagrams illustrate the molecular mechanism of Talabostat action and the sequential steps for the experimental procedure.
Diagram 1: Talabostat-Induced Pyroptosis Signaling Pathway. This diagram outlines the proposed mechanism by which Talabostat triggers cytokine release in human myeloid cells. Inhibition of DPP8/9 activates the CARD8 protein, which in turn activates pro-caspase-1, leading to pyroptotic cell death and the subsequent release of specific cytokines. [1]
Diagram 2: Experimental Workflow for Cytokine mRNA Analysis. This flowchart provides a high-level overview of the key steps in the protocol, from treating cells with Talabostat to analyzing the resulting gene expression data.
The table below provides example primer sequences for amplifying cytokines and a housekeeping gene.
Table 1: Primer Sequences for Cytokine mRNA Amplification via RT-PCR [4]
| Target Gene | Sense Primer (5' → 3') | Antisense Primer (5' → 3') |
|---|---|---|
| IL-4 | CCA GCT AGT TGT CAT CCT GCT CTT C | GTG ATG TGG ACT TGG ACT CAT TCA TGG |
| IL-5 | GAG AAG GAT GCT TCT GCA CTT GAG | CCA CTC TGT ACT CAT CAC ACC AAG G |
| IL-13 | CCT TAA GGA GCT TAT TGA GGA GCT GAG | CAG TTG CTT TGT GTA GCT GAG CAG |
| β-actin | TGG AAT CCT GTG GCA TCC ATG AAA C | TAA AAC GCA GCT CAG TAA CAG TCC G |
Treatment of sensitive cells (e.g., THP-1, MV4;11) with Talabostat should result in a measurable increase in the mRNA levels of specific cytokines compared to vehicle-treated controls. The kinetics of this response may vary; some cell lines show maximal cell death and cytokine release within 1-2 days, while others require up to 5 days. [1]
Table 2: Expected Cytokine mRNA Profile Following Talabostat Treatment
| Cytokine / Factor | Expected Change in mRNA | Biological Function & Notes | Supporting Evidence |
|---|---|---|---|
| G-CSF | Increase | Granulocyte colony-stimulating factor; drives neutrophil production and is a key mediator of immunostimulatory activity. | [2] [1] |
| IL-6 | Increase | Pro-inflammatory cytokine; increased plasma levels observed in clinical trials. | [2] |
| IL-8 (CXCL8) | Increase | Chemokine; involved in neutrophil recruitment and activation. | [2] |
| CXCL1 | Increase | Chemokine; homologue of mouse KC; involved in neutrophil chemoattraction. | [1] |
| Caspase-1 | High baseline predicts sensitivity | Executor of pyroptosis; high basal expression is a key determinant of cellular sensitivity to Talabostat. | [1] |
Organoids are three-dimensional micro-tissues derived from primary patient tissue or stem cells. They mimic the in vivo physiology and genetic diversity of organs better than traditional 2D cell lines [1]. The general workflow for embedded 3D culture, which is the most common method, is summarized in the diagram below.
Table 1: Example Medium Formulations for Cancer Organoids [1] This table provides examples of key components used in culture media for different types of cancer organoids.
| Component | Esophageal | Colon | Pancreatic | Mammary |
|---|---|---|---|---|
| Basal Medium | Advanced DMEM/F12 | Advanced DMEM/F12 | Advanced DMEM/F12 | Advanced DMEM/F12 |
| Noggin | 100 ng/mL | 100 ng/mL | 100 ng/mL | 100 ng/mL |
| EGF | 50 ng/mL | 50 ng/mL | 50 ng/mL | 5 ng/mL |
| B-27 Supplement | 1X | 1X | 1X | 1X |
| N-Acetylcysteine | 1 mM | 1 mM | 1.25 mM | 1.25 mM |
| A83-01 | 500 nM | 500 nM | 500 nM | 500 nM |
| R-spondin1 CM | 20% | 20% | 10% | 10% |
| Wnt-3A CM | 50% | Not included | 50% | Not included |
| FGF-10 | 100 ng/mL | Not included | 100 ng/mL | 20 ng/mL |
While direct protocols are unavailable, understanding the biological target of talabostat provides a rationale for its use in organoid co-culture models.
Based on the available information, here is a plausible framework for how a talabostat experiment in an organoid/CAF co-culture system could be designed.
Table 2: Potential Experimental Parameters for Talabostat Testing This table outlines key variables to define when designing a talabostat-organoid experiment.
| Parameter Category | Specific Considerations for Experimental Design |
|---|
| Culture Model | - Monoculture: Cancer organoids alone.
Given the lack of a ready-made protocol, here are some concrete steps you can take to develop your own methodology:
Talabostat (also known as Val-boroPro or PT-100) represents a novel class of therapeutic agents with promising anti-cancer activity, particularly against Acute Myeloid Leukemia (AML). As a potent inhibitor of the serine dipeptidases DPP8 and DPP9 (DPP8/9), Talabostat induces a unique form of programmed cell death called pyroptosis in human monocytes and macrophages. Unlike traditional apoptosis, pyroptosis is characterized by inflammatory activation and rapid plasma membrane rupture, resulting in the release of pro-inflammatory cytokines and cellular contents [1]. This mechanism is especially relevant in AML, where Talabostat has demonstrated significant cytotoxicity against the majority of human AML cell lines and primary samples tested, while showing minimal effects on cells from many other lineages [1].
The selective vulnerability of AML cells to Talabostat stems from their expression of key components in the pyroptosis pathway, particularly caspase-1. Research has revealed that caspase-1 mRNA expression serves as a top predictor of Talabostat sensitivity, with higher expression correlating with increased cell death following DPP8/9 inhibition [1]. This lineage-specific susceptibility presents a potential therapeutic opportunity for targeting AML cells while sparing normal tissues. The clinical relevance of this pathway is supported by earlier human trials where Talabostat administration elevated several cytokines in both healthy volunteers and cancer patients, confirming its immunostimulatory effects in humans [1].
The induction of pyroptosis by Talabostat follows a defined molecular cascade that begins with the inhibition of intracellular DPP8/9 enzymes. In human myeloid cells, this inhibition activates the CARD-containing protein CARD8, which in turn promotes the activation of pro-caspase-1 [1]. Unlike canonical inflammasome activation, this pathway operates independently of ASC and does not require proteolytic cleavage of pro-caspase-1 into its mature form. Instead, the activated pro-caspase-1 directly cleaves the pyroptotic substrate gasdermin D (GSDMD), generating N-terminal fragments that oligomerize and form membrane pores [1] [2].
These gasdermin-mediated pores (approximately 1-2 μm in diameter) facilitate the release of mature IL-1β and IL-18, pro-inflammatory cytokines with diameters of approximately 4.5 nm, while also allowing water influx that leads to cellular swelling and eventual osmotic lysis [2]. The unique nature of this cell death pathway explains several observed phenomena in Talabostat-treated AML cells, including the relatively slow kinetics of cell death (occurring over days rather than hours) and the specific cleavage of GSDMD without concomitant cleavage of apoptotic markers like PARP [1]. This mechanistic understanding provides the foundation for developing appropriate detection methods and interpreting experimental results.
The following diagram illustrates the key molecular events in Talabostat-induced pyroptosis:
Figure 1: Talabostat-Induced Pyroptosis Signaling Pathway
The Annexin V/propidium iodide (PI) staining protocol provides a reliable method for detecting pyroptotic cells, though it requires careful interpretation. During pyroptosis, the plasma membrane integrity is compromised due to gasdermin pore formation, allowing PI to enter the cell and stain nuclear DNA. Additionally, phosphatidylserine exposure occurs, enabling Annexin V binding [3] [2]. This creates a distinctive staining pattern where pyroptotic cells typically demonstrate double positivity for both Annexin V and PI, similar to late apoptotic or necrotic cells [1]. However, it is crucial to note that Annexin V alone cannot differentiate between apoptotic and pyroptotic cells, as both processes involve phosphatidylserine externalization [2]. Therefore, this method should be combined with other assays to confirm the specific mode of cell death.
Materials and Reagents:
Procedure:
The caspase-3/7 activation assay provides an alternative approach for monitoring Talabostat-induced cell death, though with important caveats. While canonical pyroptosis primarily involves caspase-1 activation rather than caspase-3/7, certain non-canonical pathways or cross-talk mechanisms may engage these effector caspases [2]. Additionally, the CellEvent Caspase-3/7 Green Detection Reagent offers practical advantages for screening applications, including the ability to be added directly to live cells without washing, fixation, or permeabilization [4]. This fluorogenic substrate becomes activated upon cleavage by caspase-3/7, producing a bright green fluorescence that can be detected in the BL1-H channel (530/30 nm bandpass filter) using flow cytometers with 488 nm excitation [4].
Materials and Reagents:
Procedure:
Table 1: Sensitivity of AML Cell Lines to Talabostat (Val-boroPro) Treatment
| Cell Line | IC₅₀ (nM) | Max Cell Death at 48h | Caspase-1 Expression | Response Time |
|---|---|---|---|---|
| MV4;11 | 6 | >80% | High | Rapid (1-2 days) |
| OCI-AML2 | 15 | >80% | High | Rapid (1-2 days) |
| SET-2 | 22 | >80% | High | Moderate |
| RS4;11 | 28 | >80% | High | Moderate |
| MOLM-13 | 35 | >80% | High | Rapid (1-2 days) |
| THP-1 | 98 | 40-65% | Moderate | Slow (5 days) |
| NOMO-1 | 125 | 40-65% | Moderate | Slow (5 days) |
| KG1 | 206 | 40-65% | Moderate | Moderate |
| HEL | >1000 | <20% | Low/Undetectable | Resistant |
| K562 | >1000 | <20% | Low/Undetectable | Resistant |
| TF-1 | >1000 | <20% | Low/Undetectable | Resistant |
Table 2: Time Course of Talabostat-Induced Pyroptosis in Sensitive AML Cell Lines
| Time Point | MV4;11 Cell Death | OCI-AML2 Cell Death | THP-1 Cell Death | Cellular Markers |
|---|---|---|---|---|
| 24 hours | 60-75% | 55-70% | 10-20% | GSDMD cleavage, PI uptake |
| 48 hours | >80% | >80% | 40-50% | Increased LDH release, Annexin V/PI double positive |
| 72 hours | >85% | >85% | 60-70% | Complete membrane disruption |
| 96 hours | >90% | >90% | 75-85% | Maximal cytokine release |
| 120 hours | >90% | >90% | >90% | Near-complete cell death |
Successful implementation of flow cytometry apoptosis detection for Talabostat-treated AML cells requires attention to several critical parameters. First, caspase-1 expression levels represent a key determinant of cellular sensitivity, with higher expression correlating with increased Talabostat-induced pyroptosis [1]. Researchers should therefore quantify caspase-1 protein or mRNA expression in their model systems before treatment. Second, the kinetics of cell death vary significantly between different AML cell lines, with some responding within 1-2 days while others require up to 5 days for maximal cell killing [1]. Time course experiments are essential to capture these differential responses.
Sample processing requires special consideration to avoid artifacts. Cells should be handled gently during preparation, as vortex mixing, washing, and centrifugation may accelerate apoptotic processes or damage fragile pyroptotic cells [5]. Additionally, the multiparametric nature of flow cytometry makes it ideally suited for measuring multiple aspects of cell death simultaneously, but this requires careful attention to spectral compatibility between fluorescent probes and minimal compensation needs [5]. Proper controls are essential, including untreated controls and reliable positive controls for cell death induction.
Common challenges in Talabostat response assays include incomplete cell death even in supposedly sensitive lines, which may reflect heterogeneous caspase-1 expression or the presence of subpopulations with differential sensitivity. Extended treatment durations or combination approaches may be necessary to achieve complete response. The variable kinetics observed across different AML lines (e.g., rapid death in MV4;11 vs. slow response in THP-1 cells) necessitates cell line-specific protocol optimization [1].
For data interpretation, it is crucial to recognize that traditional scatter gating may exclude dead and dying cells, potentially introducing bias. Additionally, submicron-level debris may contain valuable information about apoptosis and should not be automatically discarded [5]. Researchers should employ multiple assessment methods to confirm pyroptosis, as no single assay fully characterizes this complex process. Combining Annexin V/PI staining with caspase activation assays and morphological assessment provides the most comprehensive evaluation of Talabostat-induced cell death [5].
Flow cytometry-based detection of Talabostat-induced pyroptosis provides valuable insights for anti-leukemic drug development. The protocols outlined in this application note enable robust quantification of DPP8/9 inhibitor-mediated cell death in AML models. The differential sensitivity across AML cell lines, coupled with the central role of caspase-1 expression, highlights potential biomarkers for patient stratification. These methods support the preclinical evaluation of Talabostat as a novel therapeutic strategy for Acute Myeloid Leukemia.
1. Compound Overview Talabostat is an orally active, non-selective inhibitor of several dipeptidyl peptidase (DPP) enzymes [1]. It was originally designed as a high-affinity, competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV or CD26) and was later found to also inhibit DPP8, DPP9, and Fibroblast Activation Protein (FAP) [2]. Its antineoplastic and immunostimulatory activities are attributed to the inhibition of these multiple targets, leading to the stimulation of cytokine and chemokine production and the promotion of specific T-cell immunity [1].
2. Key Findings in the WEHI 164 Fibrosarcoma Model In vivo studies using the WEHI 164 fibrosarcoma model have demonstrated that Talabostat can cause tumor regression and rejection [1]. The antitumor effect appears to involve tumor-specific cytotoxic T lymphocytes (CTLs) and the establishment of protective immunological memory. Treatment with Talabostat was shown to increase mRNA expression of cytokines and chemokines in tumor-inoculated mice, which are known to promote T-cell priming and chemoattraction of T cells and innate effector cells [1].
Notably, in mouse models of WEHI 164 and EL4 tumors, the combination of Talabostat and cisplatin revealed a significantly enhanced antitumor effect compared with either agent alone [2]. Mice that were rendered tumor-free following this combination treatment were resistant to rechallenge with tumor cells of the primary type, suggesting the development of therapy-based immune protection [2].
3. Proposed Mechanism of Action in the Tumor Microenvironment The antitumor activity of Talabostat is linked to its broad inhibition of DPP enzymes, which results in a multifaceted stimulation of the immune system. The diagram below illustrates the proposed mechanism by which Talabostat remodels the tumor immune microenvironment.
Diagram 1: Proposed immunostimulatory mechanism of Talabostat in the WEHI 164 model. DPP inhibition enhances immune cell recruitment and activates pro-inflammatory pathways, leading to tumor regression [2] [3] [1].
4. Quantitative Data Summary The table below summarizes key quantitative data for Talabostat.
Table 1: Biochemical Profile of Talabostat (Val-boroPro)
| Target | IC₅₀ (nM) | Kᵢ (nM) | Experimental Notes |
|---|---|---|---|
| DPP-IV | < 4 nM | 0.18 nM | Orally active, non-selective inhibitor [1]. |
| DPP8 | 4 nM | 1.5 nM | Inhibition activates the NLRP1 inflammasome [3] [1]. |
| DPP9 | 11 nM | 0.76 nM | Inhibition activates the NLRP1 inflammasome [3] [1]. |
| FAP | 560 nM | Not Specified | First clinical inhibitor of FAP [1]. |
| QPP | 310 nM | Not Specified | Quiescent cell proline dipeptidase [1]. |
Table 2: In Vivo Efficacy of Talabostat in Preclinical Models
| Model | Cell Line | Treatment | Reported Outcome |
|---|---|---|---|
| Fibrosarcoma | WEHI 164 | Talabostat | Tumor regression and rejection; Increased cytokine/chemokine mRNA [1]. |
| Fibrosarcoma | WEHI 164 | Talabostat + Cisplatin | Significantly enhanced antitumor effect vs. single agent; Immune memory upon rechallenge [2]. |
| Lymphoma | EL4 | Talabostat | Tumor regression and rejection [1]. |
| Lymphoma | EL4 | Talabostat + Cisplatin | Significantly enhanced antitumor effect vs. single agent; Immune memory upon rechallenge [2]. |
| Pancreatic Adenocarcinoma | mT3-2D & Pan02 | Talabostat + anti-PD1 | Reduced tumor growth; efficacy dependent on CD8+ T and NK cells [3]. |
5. Experimental Protocols In Vivo Dosing Protocol for WEHI 164 Model The following is a generalized protocol based on the described mechanisms and similar in vivo studies [2] [1].
The data from the WEHI 164 model positions Talabostat as an immunostimulatory agent capable of converting an immunologically "cold" tumor into a "hot" one, primarily by enhancing the recruitment and function of cytotoxic immune cells [3] [1]. The synergy observed with cisplatin suggests a promising combinatorial strategy where chemotherapy-induced tumor cell death may release antigens, and Talabostat simultaneously boosts the immune system's ability to respond to them [2].
A critical consideration for your experimental design is that the potent synergy between Talabostat and cisplatin was a key finding in the WEHI 164 model [2]. Furthermore, recent research in pancreatic models indicates that the efficacy of Talabostat combined with other agents (like anti-PD1) is dependent on both CD8+ T cells and NK cells [3]. This underscores the importance of including immune cell depletion experiments in your protocol to validate the mechanistic basis of any observed effects.
The table below summarizes the core biochemical and pharmacological profile of Talabostat for researchers.
| Property/Category | Description / Value |
|---|---|
| Known Aliases | PT-100, BXCL701, Val-boroPro [1] [2] |
| Molecular Formula | C10H23BN2O6S [1] |
| Molecular Weight | 310.17-310.18 g/mol [1] [2] |
| CAS Number | 150080-09-4 (mesylate salt) [1] [2] |
| Primary Targets | DPP4, DPP8, DPP9, FAP [3] [2] |
| Mechanism of Action | Inhibition of DPP8/9 disrupts their regulatory interaction with NLRP1 and CARD8, leading to caspase-1-dependent pyroptosis in monocytes and macrophages [3] [4]. |
| Key Biological Effect | Stimulates innate and adaptive immune responses; demonstrates antitumor and hematopoiesis-stimulating activity in mouse models [1] [2]. |
The potency of Talabostat against various dipeptidyl peptidases has been quantified through cell-free and cellular assays, as summarized below.
Table 1: Inhibitory Potency of Talabostat Against Key Targets Data compiled from biochemical and cellular assays. [2]
| Target Enzyme | Assay Type | Reported Value (IC₅₀ or Kᵢ) | Experimental Context |
|---|---|---|---|
| DPP4 | Cell-free | IC₅₀ < 4 nM [2] | Human recombinant enzyme |
| DPP8 | Cell-free | Kᵢ = 0.0015 µM (1.5 nM) [2] | Human recombinant DPP8 expressed in HEK293T cells |
| DPP9 | Cell-free | Kᵢ = 0.00076 µM (0.76 nM) [2] | Human recombinant DPP9 expressed in HEK293T cells |
| DPP9 | Cellular | IC₅₀ = 6.8 µM [2] | Inhibition in intact HEK293T cells (2 hr incubation) |
| FAP | Cell-free | IC₅₀ = 0.066 µM (66 nM) [2] | Mouse recombinant FAP in HEK293 cells, 15 min pre-incubation |
This protocol is adapted from established DPP-IV inhibition assays [5] and can be tailored for profiling Talabostat against other DPPs by using specific recombinant enzymes and substrates.
1. Reagents and Materials
2. Experimental Workflow
3. Data Analysis
Calculate the percentage inhibition of DPP activity using the formula [5]:
% Inhibition = [1 - (A_sample - A_sample_blank) / (A_control - A_control_blank)] × 100
Where:
Dose-response curves can be generated by testing a range of Talabostat concentrations to determine IC₅₀ values.
Talabostat's key immunostimulatory effect is not mediated by its inhibition of membrane-associated DPP4, but primarily by its inhibition of the cytosolic enzymes DPP8 and DPP9. This triggers a specific form of inflammatory cell death called pyroptosis in monocytes and macrophages [3]. The diagram below illustrates this signaling pathway.
This table consolidates the solubility information from multiple supplier specifications and research data, providing a reference for preparing your stock solutions [1] [2] [3].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | ~40 - 60 mg/mL | ~129 - 193 mM | Sonication may be recommended to aid dissolution. Hygroscopic; use newly opened DMSO [1] [2] [3]. |
| Water | ~250 mg/mL | ~806 mM | - |
| PBS | 100 mg/mL | 322 mM | With ultrasonication [1]. |
| Saline | 50 mg/mL | 161 mM | With ultrasonication [1]. |
Here are detailed methods for preparing stock and working solutions, crucial for reproducible results in bioassays.
The following protocol is recommended to create a stable, high-concentration stock solution.
For animal studies, a common method involves creating a solution in 5% DMSO with saline. The diagram below outlines this workflow.
This protocol sequentially adds co-solvents to maintain solubility and create a clear solution suitable for administration [1] [2].
Here are solutions to frequently encountered problems.
Problem: Precipitation upon dilution into aqueous buffer.
Problem: Low apparent bioactivity or inconsistent assay results.
Problem: Chemical instability of the stock solution.
Understanding the importance of solubility goes beyond simple solution preparation.
| Concentration / Context | Primary Cell Death Mechanism | Key Mediating Enzymes & Proteins | Observed Cytotoxic Effect |
|---|---|---|---|
| Low Concentrations (e.g., in AML models [1]) | Pyroptosis (lytic, inflammatory) | DPP9 inhibition, CARD8/NLRP1, Caspase-1, GSDMD [1] | Cell death in AML cell lines and primary samples [1] |
| High Concentrations (e.g., in MM & other hematological malignancies [1]) | Apoptosis (caspase-3-mediated) | DPP8 inhibition, Caspase-3 [1] | Cell death in multiple myeloma, lymphoma, and leukemia cell lines [1] |
| Combination Therapy (Phase 2 trial with Pembrolizumab [2]) | Not specified (Clinical outcome) | N/A | Limited activity; disease control rate of 47% in evaluable patients; generally safe with predictable adverse events [2] |
Here are specific issues you might encounter and how to address them, based on the latest findings:
Problem: Inconsistent Cell Death Outcomes
Problem: Lack of Cytotoxicity in Cell Line
Problem: Off-Target or Non-DPP8/9 Mediated Effects
This protocol outlines key steps to optimize Talabostat concentration and define the cell death mechanism in a novel cell model.
Recent research introduces Tominostat (12m), a 1G244 analog with higher selectivity for DPP8 [1].
The table below summarizes the key quantitative data for Talabostat stock solution preparation and storage:
| Parameter | Specification | Source / Context |
|---|---|---|
| Solubility (DMSO) | 60-62 mg/mL (193.44 - 199.88 mM) | [1] [2] |
| Solubility (Water) | 40-62 mg/mL | [1] [3] |
| Recommended Storage (Powder) | -20°C (for 3 years, as supplied) | [3] [2] |
| Recommended Storage (Solution) | -80°C (for 1 year) | [2] |
| Short-term Solution Storage | -20°C for up to 1 month (in DMSO or water) | [3] |
| Solution Stability at 4°C | Information not specified in search results | - |
Here are detailed methodologies for preparing and testing your stock solutions based on general best practices and provided data.
This protocol is adapted from the supplier data sheets [1] [2].
This protocol is based on general guidance for assessing solution stability in a bioanalytical context [4].
Q: Why is my Talabostat solution precipitating after storage?
Q: Can I leave my stock solution at room temperature during an experiment?
Q: The provided solubility in DMSO is very high. Do I have to make it that concentrated?
To support your research, the diagram below illustrates the core signaling mechanism of Talabostat and its role in the JAK-STAT pathway, which is crucial for its antitumor and immune effects.
caption: Simplified diagram of Talabostat's dual mechanism of action, showing DPP8/9 inhibition leading to pyroptosis and broader cytokine-mediated JAK-STAT signaling.
Oxidative stress represents a critical state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. When Talabostat (Val-boroPro) induces oxidative stress in experimental settings, researchers are observing the consequence of this fundamental imbalance at the cellular level.
Measuring oxidative stress in Talabostat-treated systems presents specific technical challenges that researchers must navigate:
Table 1: Oxidative Stress Measurement Techniques for Talabostat Studies
| Method Category | Specific Assays | Measured Parameters | Talabostat Application | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct ROS Detection | DCFDA assay, DHE staining | H₂O₂, OH⁻, ROO⁻, O₂⁻ | Confirmation of ROS induction in MDA-MB-231 cells [3] | Direct measurement of reactive species | High reactivity and short half-life of ROS [4] |
| Lipid Peroxidation | TBARS, MDA detection, 4-HNE detection | Malondialdehyde, 4-hydroxynonenal | Detection of oxidative damage to cell membranes [3] [6] | Stable markers, well-established protocols | Potential cross-reactivity in TBARS assay [4] |
| Protein Damage | Protein carbonyl, AOPP detection | Carbonyl groups, advanced oxidation protein products | Assessment of protein oxidation under Talabostat treatment | Comprehensive protein damage assessment | Requires protein concentration normalization [4] |
| Antioxidant Capacity | GSH detection, Total Antioxidant Capacity | Reduced glutathione, total antioxidant capacity | Evaluation of Talabostat-induced antioxidant depletion [3] | Functional assessment of defense systems | Does not differentiate individual antioxidants [7] |
| Antioxidant Enzymes | SOD, Catalase, GPx activity | Enzyme activity levels | Understanding compensatory mechanisms to Talabostat | Mechanistic insights into cellular response | Complex assay protocols requiring controls [1] |
When designing experiments to investigate Talabostat-induced oxidative stress, employ a multi-assay approach to capture the full spectrum of oxidative damage and cellular response:
CCK-8 Protocol for Talabostat-Treated Cells
The CCK-8 assay provides a reliable method for assessing Talabostat's effect on cell viability through mitochondrial activity, which is closely linked to oxidative stress generation.
Critical Considerations:
DCFDA Staining Protocol
The DCFDA assay measures hydrogen peroxide and hydroxyl radicals through fluorescence conversion, providing direct evidence of Talabostat-induced ROS generation.
Troubleshooting Notes:
Malondialdehyde (MDA) Detection Protocol
MDA represents a stable end-product of lipid peroxidation, providing a reliable marker of oxidative damage to cell membranes under Talabostat treatment.
Methodological Considerations:
Reduced Glutathione (GSH) Detection Protocol
GSH represents a crucial component of the cellular antioxidant defense system, and its depletion indicates sustained oxidative stress under Talabostat treatment.
Extended Application: For comprehensive antioxidant assessment, consider implementing Total Antioxidant Capacity (TAC) assays using either SET (Single Electron Transfer) or HAT (Hydrogen Atom Transfer) mechanisms to evaluate the overall antioxidant status of Talabostat-treated cells. [7] [8]
Table 2: Troubleshooting Guide for Talabostat Oxidative Stress Assays
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High Background in ROS Assays | Auto-oxidation of probes, serum components in media | Include probe-only controls, use serum-free during staining | Pre-incubate probes in media without cells to assess background [5] |
| Inconsistent Results Between Replicates | Uneven Talabostat distribution, cell density variations | Vortex drug solutions thoroughly, standardize cell counting | Include internal controls in each experiment, validate cell counting methods |
| No Signal in Detection Assays | Insufficient Talabostat concentration, degraded reagents | Perform dose-response (1-50μM), prepare fresh reagents | Validate assay performance with positive controls (e.g., H₂O₂ treatment) [3] |
| Excessive Cell Death | Talabostat toxicity too high, exposure too long | Reduce concentration (start at 1μM), shorten treatment time | Perform time course and dose response to establish optimal conditions [3] |
| Sample Oxidation During Storage | Repeated freeze-thaw cycles, improper storage conditions | Aliquot samples, single-use thawing, add 0.005% BHT | Store samples at -80°C with antioxidant preservatives [5] |
| Inadequate Signal in Western Blot | Insensitive detection method, low protein transfer | Use enhanced chemiluminescence, validate transfer efficiency | Include positive controls for oxidative stress markers (cytochrome c, cleaved caspase-3) [3] |
The following diagram illustrates the comprehensive workflow for assessing Talabostat-induced oxidative stress, integrating multiple detection methodologies:
This diagram maps the molecular signaling pathways through which Talabostat induces oxidative stress and subsequent cellular responses:
The characteristically slow kinetics of Talabostat-induced cell death, often taking over 48 hours, is a key feature of its unique mechanism [1]. It does not cause immediate, direct activation of the inflammasome. Instead, the current model suggests that Talabostat acts by inhibiting the enzymatic activity of the serine proteases DPP8 and DPP9 [2] [1].
Under normal conditions, DPP9 binds to and inhibits the inflammasome sensors NLRP1 and CARD8 by promoting the turnover of their bioactive C-terminal fragments (UPA-CARD) [1]. When Talabostat inhibits DPP8/9, this protective "checkpoint" is lifted. The model proposes that cells spontaneously produce small amounts of these bioactive fragments at a low, constant rate. With DPP8/9 inhibited, the fragments are no longer cleared and thus begin to accumulate. Once a critical threshold concentration is reached, they oligomerize to activate caspase-1, leading to pyroptosis [1]. This requirement for the gradual accumulation of an activation signal explains the significant delay and asynchronous nature of the cell death response.
Q: Why does Talabostat-induced pyroptosis take so long (often >24-48 hours) to occur in my cell culture? A: The slow kinetics are not due to poor efficiency but are intrinsic to the mechanism. Talabostat-induced death relies on the gradual accumulation of bioactive C-terminal fragments of NLRP1 or CARD8 after DPP8/9 inhibition. The time required to reach the critical threshold for caspase-1 activation varies, leading to a slow and asynchronous death profile across the cell population [1].
Q: Which cell types are known to be susceptible to Talabostat-induced cell death? A: Susceptibility is linked to the expression of specific inflammasome sensors. The response is robust in primary human monocytes, macrophages, and keratinocytes [2] [3]. However, some immortalized keratinocyte cell lines (like HaCaT, HaSKpw, and SVTERT) show a weak or absent response, making primary keratinocytes the recommended model for these studies [3]. The response can also vary between monocytic cell lines (e.g., THP-1 is sensitive, while U937 is not) [2].
Q: My Talabostat experiment shows no cell death. What are the key controls and considerations? A:
The table below summarizes key quantitative findings and cell line responses from the literature.
| Cell Type / Aspect | Observation / Measurement | Key Finding / Implication |
|---|---|---|
| General Kinetics | Death can take >48 hours in some cell lines [1]. | Slow, asynchronous death is a feature of the mechanism, not an artifact. |
| THP-1 Macrophages | LDH & pro-IL-1β release at 1-10 µM Talabostat [2]. | A standard, sensitive in vitro model for studying this pathway. |
| Primary Keratinocytes | Robust NLRP1 activation & cell death with 3-30 µM Talabostat [3]. | Recommended model for skin-relevant inflammasome studies. |
| HaCaT, HaSKpw, SVTERT | Weak or absent NLRP1 activation & cell death [3]. | Not recommended for studying NLRP1 inflammasome activation. |
| DPP9 Knockout THP-1 | Induces basal pyroptosis; Talabostat causes additional death [2]. | Confirms DPP9 as a primary target and suggests a second target (DPP8). |
This protocol outlines the key steps for detecting Talabostat-induced pyroptosis in susceptible cells, based on methodologies from the search results [2] [3].
1. Cell Preparation: * Culture susceptible cells (e.g., THP-1 monocytes/macrophages or primary keratinocytes) under standard conditions. * For THP-1 cells, seed them and differentiate into macrophages using PMA if desired. * For primary keratinocytes, use early passages and culture in specialized media as described [3].
2. Talabostat Treatment: * Prepare a stock solution of Talabostat (e.g., in DMSO) and dilute to final working concentrations in the cell culture medium. A common concentration range is 1 to 30 µM [2] [3]. * Include a vehicle control (e.g., 0.1% DMSO). * Treat cells for 24-48 hours. Due to the slow kinetics, a 24-hour time point may be a minimum.
3. Sample Collection (at 24h post-treatment): * Conditioned Medium: Collect the cell culture supernatant. Centrifuge at a low speed (e.g., 500 x g for 5 min) to remove floating cells and debris. Aliquot for LDH and cytokine assays. * Cell Lysate: Lyse the remaining adherent cells in RIPA or DISC lysis buffer [3] for Western blot analysis.
4. Key Readouts and Techniques: * Cell Death: Lactate Dehydrogenase (LDH) Release Assay * Measure LDH activity in the conditioned medium using a commercial kit. This indicates plasma membrane rupture, a hallmark of pyroptosis [2]. * Inflammasome Activation: Western Blotting * Analyze cell lysates and concentrated supernatants for: * Cleaved Caspase-1 (p20): Direct indicator of inflammasome activation. * Cleaved Gasdermin D (GSDMD-N): Executor of pyroptosis. * Processed IL-1β (p17): Inflammasome-dependent cytokine [2] [3]. * Cytokine Secretion: ELISA * Quantify the amount of released IL-1β or IL-18 in the conditioned medium [3].
The following diagrams, created with Graphviz, illustrate the molecular mechanism and experimental workflow.
Diagram 1: Talabostat-Induced Pyroptosis Signaling Pathway
Diagram 2: Experimental Workflow for Detection
| Question | Answer & Troubleshooting Steps |
|---|---|
| How can I achieve selectivity for DPP8 over DPP9? | This remains a significant challenge due to 92% active site identity [1]. Focus modifications on regions topologically equivalent to the piperazine ring in inhibitors like 1G244. This area shows the most promise for imparting DPP8 selectivity [2] [1]. |
| My DPP8/9 inhibitor is showing cytotoxicity. Why? | This is a known class effect. DPP8/9 inhibition can trigger pyroptosis, a pro-inflammatory cell death, by activating inflammasome sensors like NLRP1 and CARD8 [3] [4]. This may be an intended mechanism (e.g., in leukemia research) or an off-target effect if using a non-selective inhibitor [5]. |
| How do I confirm that my compound is engaging DPP8/9 in cells? | Beyond enzymatic assays, use cellular thermal shift assays (CETSA) or chemoproteomic platforms. These methods can quantitatively measure target engagement and proteome-wide selectivity in a live-cell context [5]. |
| My inhibitor has high potency but poor prospects for in vivo use. What could be wrong? | Check for hERG channel affinity. The N-diarylmethylpiperazine moiety, common in many DPP8/9 inhibitors (e.g., 1G244), is a known hERG pharmacophore that can cause cardiotoxicity. This is a key anti-target to avoid [1]. |
| Why is my DPP4 inhibitor affecting adipocyte differentiation? | This effect is likely not from DPP4 inhibition. Verify your inhibitor's selectivity profile. Impairment of preadipocyte differentiation is a specific effect of DPP8/9 inhibition, not DPP4 or FAP inhibition [6]. |
The table below summarizes the profile of several important inhibitors to guide your experimental choices.
| Inhibitor Name | Key Selectivity Profile | Reported IC50 / Potency | Notes & Clinical Relevance |
|---|---|---|---|
| 1G244 | DPP8/9 vs. DPP4 [5] | DPP8: 4.4 nM; DPP9: 14 nM [5] | Widely used research tool; contains hERG-risk moiety [1]. |
| Val-boroPro (VbP) | Pan-DPP inhibitor [4] | <10 nM (DPP4/8/9) [5] | Also known as Talabostat; non-selective [5]. |
| Sulphostin | DPP4 > DPP9 > DPP8 [5] | DPP4: 79 nM; DPP9: 1.4 µM; DPP8: 6.9 µM [5] | Natural product; covalent inhibitor; low potency for DPP8/9 [5]. |
| Compound 6e | DPP9 > DPP8; selective over DPP4 [7] | Low nanomolar range [7] | High oral bioavailability in rats; potential for in vivo studies [7]. |
| New Piperidine-based inhibitors | DPP8/9 vs. DPP4 [1] [8] | Low nanomolar to sub-nanomolar [1] [8] | Designed from 1G244 to minimize hERG affinity [1] [8]. |
Here are standardized methods for evaluating DPP activity and inhibition, based on the search results.
This is a standard fluorometric assay to determine inhibitor IC50 values.
This assay validates the functional consequence of DPP8/9 inhibition in relevant cell models.
The following diagram illustrates the signaling pathway through which DPP8/9 inhibition triggers pyroptosis, a key pharmacological effect.
For a robust assessment of your inhibitor's specificity, follow this logical workflow.
Talabostat (also known as Val-boroPro or PT-100) is a small-molecule inhibitor of the enzymatic proteins DPP8 and DPP9 [1] [2].
Under normal conditions, DPP8/9 binds to the FIIND domain of NLRP1, forming an inactive complex that keeps the inflammasome in a "locked" state [1]. By inhibiting DPP8/9, Talabostat disrupts this complex. This disruption triggers proteasomal degradation of the N-terminal fragment of NLRP1, which liberates the active C-terminal fragment (UPA-CARD). This freed fragment then assembles into the inflammasome complex, leading to the activation of caspase-1, maturation of IL-1β and IL-18, and induction of pyroptotic cell death [1] [2].
The following diagram illustrates this pathway and the central role of Talabostat.
A common critical issue is the failure to detect robust inflammasome activation after Talabostat treatment. The most likely cause is the use of an unsuitable cellular model.
Q: I have treated my keratinocyte cells with Talabostat but cannot detect significant IL-1β secretion or pyroptosis. What could be wrong?
A: The choice of cell model is paramount. A 2024 study directly compared different keratinocyte models and concluded that primary keratinocytes (PKs) are the only ones that reliably and reproducibly show NLRP1 inflammasome activation in response to Talabostat [3].
Here is a detailed methodology and expected data for activating the NLRP1 inflammasome with Talabostat in primary keratinocytes.
This protocol is adapted from a study that successfully detected Talabostat-induced NLRP1 activation [3].
| Parameter | Specification |
|---|---|
| Cell Model | Primary human keratinocytes (PKs) [3] |
| Culture Medium | CnT-PR medium (CELLnTEC) on collagen-coated plastic [3] |
| Talabostat Source | APExBIO Technology (Cat# B3941) or equivalent [3] |
| Working Concentrations | 3 µM and 30 µM [3] |
| Treatment Duration | 24 hours [3] |
| Analysis Timepoint | Collect cell pellets and supernatants after 24h incubation [3] |
The table below outlines key assays to confirm inflammasome activation and the expected outcomes based on the molecular mechanism.
| Assay | Target & Purpose | Expected Result with Talabostat |
|---|
| Western Blotting | Cleaved Caspase-1 (p20): Confirms inflammasome assembly. Cleaved IL-1β (p17): Induces IL-1β maturation. Cleaved GSDMD: Executes pyroptosis. | Appearance of cleaved/active fragments [3] [1]. | | ELISA | Mature IL-1β & IL-18: Quantifies cytokine secretion. | Significant increase in cytokine levels in supernatant [3]. | | Cell Death Assay | Pyroptosis: Measures inflammasome-dependent cell death (e.g., LDH release, propidium iodide uptake). | Significant increase in cell death [3]. | | Immunoblotting | NLRP1: Monitor degradation of N-terminal fragment. | Loss of N-terminal fragment, appearance of C-terminal fragment [1]. |
A poor response can often be traced to a few key areas. The following checklist outlines common issues and the supporting evidence from recent studies.
| Potential Issue | Evidence & Rationale | Recommended Action |
|---|---|---|
| Low FAP/DPP8/9 Expression | Talabostat inhibits Fibroblast Activation Protein (FAP) and dipeptidyl peptidases 8/9 (DPP8/9). Response requires expression of these targets in your cell model [1] [2]. | Confirm target expression in your cell line via Western blot or qPCR. |
| Sub-Optimal Drug Concentration | Effective concentrations vary. One study on MDA-MB-231 cells used 1-50 µM, with significant effects at 25 µM [1]. | Perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) and a time-course assay. |
| Insufficient Apoptosis Induction | A key mechanism is mitochondria-mediated apoptosis, marked by cytochrome c release and caspase-3 cleavage [1]. | Check apoptosis markers (cleaved caspase-3, TUNEL assay) post-treatment. |
If you have confirmed target expression and optimal dosage, the next step is to validate the mechanism of action. Here are detailed protocols for key experiments cited in the literature.
CCK-8 Cell Viability Assay [1]
Transwell Migration Assay [1]
Detecting Mitochondrial Apoptosis [1]
Understanding the pathways helps in selecting the correct readouts. Talabostat's anti-cancer effects are linked to at least two distinct pathways, which you should confirm in your model.
The diagram below illustrates the two primary mechanisms of Talabostat action described in recent literature.
Talabostat triggers a pro-inflammatory, lytic cell death specifically in monocytes and macrophages by inhibiting the intracellular serine proteases DPP8 and DPP9 [1]. This inhibition activates a unique pyroptosis pathway:
The following diagram illustrates this signaling pathway:
This protocol, adapted from established methods, allows you to model immune cell interactions and study Talabostat-induced pyroptosis [3].
| Step | Component | Details |
|---|---|---|
| 1. Cell Preparation | Bone Marrow-Derived Macrophages (BMDMs) | Isolate progenitor cells from mouse femurs/tibiae. Differentiate in culture for 7-10 days using DMEM + 10% FBS + 1% Gentamycin + recombinant M-CSF (e.g., 315-02 from PeproTech) [3]. |
| Splenic T Cells | Isolate T cells from mouse spleen using a T cell enrichment kit (e.g., MagniSort 8804-6820-74). Activate by culturing in RPMI 1640 + 10% FBS + 1% Pen/Strep + anti-CD3e (pre-coated plate) + soluble anti-CD28 (e.g., 0.1 μg/μL, 16-0281-82) [3]. | |
| 2. Co-culture Setup | Combination | Seed differentiated BMDMs in a flat-bottom plate. Add activated T cells to the well. A typical stimulus is to add Talabostat or, as in the referenced model, serum from mice with severe tissue injury (e.g., 25% murine stroke serum) to mimic an injury-driven inflammatory environment [3]. |
| 3. Stimulation & Analysis | Talabostat Treatment | Treat co-cultures with Talabostat (e.g., 1-10 μM). Include DMSO vehicle controls. |
| Cell Death Assay | Measure lactate dehydrogenase (LDH) release in the supernatant as a marker of cell membrane rupture (pyroptosis) [1]. | |
| Flow Cytometry | Use antibodies against CD11b (macrophages) and CD4/CD8 (T cells). Use dyes like Propidium Iodide (PI) or 7-AAD to identify dead cells with permeable membranes [2] [3]. | |
| Molecular Analysis | Use Western Blot to detect cleavage of Caspase-1 and Gasdermin D in cell lysates. Use ELISA to measure the release of mature IL-1β and IL-18 from the cells [1]. |
Cause: The cell type may be insensitive. Talabostat-induced pyroptosis is highly specific to the monocyte/macrophage lineage [1].
Solution: Verify your macrophage differentiation. Ensure BMDMs are fully differentiated and express macrophage markers (e.g., F4/80, CD11b). Confirm the responsiveness of your macrophage line to a known pyroptosis inducer (e.g., LPS + nigericin) before using Talabostat.
Cause: Insufficient DPP8/9 inhibition.
Solution: Confirm Talabostat activity and concentration. Use a fresh stock solution and test a dose range (e.g., 1-10 μM) to establish a dose-response curve in your system. LDH release is a reliable quantitative readout for this [1].
| Feature | Apoptosis | Pyroptosis |
|---|---|---|
| Morphology | Cell shrinkage, membrane blebbing, apoptotic bodies | Cell swelling, large bubbles, plasma membrane rupture |
| Membrane Integrity | Maintained until late stages | Lost early; permeable to dyes like PI and 7-AAD |
| Key Mediators | Caspase-3/7, Caspase-9 | Caspase-1/4/5/11, Gasdermin D (GSDMD) |
| Inflammation | Non-inflammatory or anti-inflammatory | Highly inflammatory (release of IL-1β, IL-18) |
| DNA Damage | TUNEL positive, organized fragmentation | TUNEL positive, but with a "special form" [2] |
The following table summarizes the key physical characteristics and reconstitution data for Talabostat mesylate from supplier documentation [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Weight | 310.18 g/mol [1] [2] [3] |
| Chemical Formula | C9H19BN2O3 · CH3SO3H [1] [2] |
| CAS Number | 150080-09-4 [1] [2] [3] |
| Purity | ≥98% [1] [2] [3] |
| Storage | -20°C [1] [2] [3] |
Solubility & Stock Solutions [1] [2] [3]
| Solvent | Max Concentration |
|---|---|
| Water | 62 - 100 mg/mL (∼200 - 322 mM) |
| DMSO | 62 mg/mL (∼200 mM) |
Supplier websites often provide molarity calculators. The general formula is: Mass (mg) ÷ Molecular Weight (g/mol) ÷ Volume (mL) = Molarity (M)
Here are example calculations for common stock solutions:
| Target Concentration | Mass of Compound per 1 mL of Solvent |
|---|---|
| 100 mM (in water) | ( 100 \text{ mM} \times 0.31018 \text{ g/mol} = 31.0 \text{ mg} ) |
| 50 mM (in DMSO) | ( 50 \text{ mM} \times 0.31018 \text{ g/mol} = 15.5 \text{ mg} ) |
| 10 mM (in water or DMSO) | ( 10 \text{ mM} \times 0.31018 \text{ g/mol} = 3.1 \text{ mg} ) |
This compound (Val-boroPro) is a potent, orally bioavailable inhibitor of several dipeptidyl peptidases. Its key biological activity is the induction of pyroptosis, a pro-inflammatory form of cell death, in monocytes and macrophages [1] [2] [4]. The process is initiated by the simultaneous inhibition of the intracellular serine proteases DPP8 and DPP9, which activates the NLRP1b inflammasome and pro-caspase-1, leading to Gasdermin D cleavage and pyroptosis [4].
Detailed In Vitro Protocol for Pyroptosis Assay [4] [3] This protocol is based on experiments conducted in THP-1 macrophages.
Q1: My cells are not undergoing cell death after Talabostat treatment. What could be wrong?
Q2: I see the release of pro-IL-1β, but not the mature, cleaved form. Is this normal?
Q3: What are the key targets and their inhibition values? Talabostat is a multi-target inhibitor. The following IC₅₀ values are crucial for understanding its activity [1] [3]:
| Target | IC₅₀ (nM) |
|---|---|
| DPP4 | < 4 nM |
| DPP8 | 4 nM |
| DPP9 | 11 nM |
| FAP | 560 nM |
| DPP7 (QPP) | 310 nM |
The table below summarizes key chemical and pharmacological information for Talabostat (also known as Val-boro-pro or PT-100).
| Property | Description |
|---|---|
| IUPAC Name | [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid [1] |
| CAS Number | 149682-77-9 [1] |
| Molecular Formula | C₉H₁₉BN₂O₃ [1] |
| Mechanism of Action | Inhibits Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP) [1]. |
| Primary Biological Effect | Disruption of the inhibitory ternary complex between DPP8/9 and proteins like NLRP1, leading to inflammasome activation and pyroptosis [2] [3]. |
| Known Salt Form | Talabostat mesylate (CAS: 150080-09-4) [1] |
Since specific stability data is not available, you would need to establish it empirically. The following diagram outlines a general workflow for testing Talabostat's stability under various conditions.
Q: What is the core mechanism by which Talabostat triggers pyroptosis? A: Talabostat inhibits the intracellular enzymes DPP8 and DPP9. Under normal conditions, these enzymes bind to and inhibit the inflammasome sensors NLRP1 and CARD8. Talabostat-mediated inhibition of DPP8/9 disrupts this complex, leading to the activation of the NLRP1 and CARD8 inflammasomes. This triggers the cleavage of caspase-1 and gasdermin D (GSDMD), resulting in pyroptotic cell death [2] [3].
Q: Why is it crucial to monitor the purity of Talabostat in my experiments? A: The formation of a boronic acid anhydride (dimer) or other degradation products can significantly reduce the concentration of the active monomeric compound. This will lead to a loss of biological activity, as the impurities may not effectively inhibit the target enzymes, compromising your experimental results [4].
Q: Where can I find more specific information on handling boronic acid compounds? A: For detailed guidance, I recommend:
| Enzyme | IC50 Value | Additional Context (Ki, other values) |
|---|---|---|
| DPP4 (DPP-IV) | < 4 nM [1] [2] | Ki = 0.18 nM [1] |
| DPP8 | 4 nM [1] [2] | Ki = 1.5 nM [1] |
| DPP9 | 11 nM [1] [2] | Ki = 0.76 nM [1] |
| FAP | 560 nM [1] [2] | - |
These IC50 values establish Talabostat as a pan-inhibitor of the DPP family, showing high potency against DPP4, DPP8, and DPP9, but significantly lower potency against FAP [1] [2]. The inhibition of DPP8 and DPP9 is considered responsible for its ability to induce a specific type of inflammatory cell death, which underpins its research applications in oncology [2] [3].
The biochemical data in the table were generated using standard enzyme inhibition assays. Here are the typical methodologies for key targets:
For your comparison guides, it is critical to note that Talabostat's lack of selectivity is a major differentiator. While it is a powerful tool for research, its pan-inhibition profile has driven efforts to develop more selective compounds:
The table below compares how different cell models respond to Talabostat, which is crucial for selecting an appropriate system for your experiments.
| Cell Type / Model | Response to Talabostat | Key Experimental Readouts | Recommendation & Notes |
|---|---|---|---|
| Primary Keratinocytes (Human) | Robust activation [1] [2] | Cleavage of GSDMD and IL-1β; Pyroptotic cell death [1] | Recommended. Highest expression of key inflammasome components; shows reliable and reproducible activation [1] [2]. |
| Immortalized Keratinocyte Lines | Weak or non-detectable activation [1] [2] | Low or no detection of cleaved GSDMD or IL-1β [1] | Not recommended. Includes HaCaT, HaSKpw, and SVTERT lines due to varied and low expression of inflammasome components [1] [2]. |
| Acute Myeloid Leukemia (AML) Cell Lines | Robust activation in most lines [3] | Cleavage of GSDMD; Pyroptosis (Caspase-1 dependent) [3] | Recommended for hematopoietic context. Response depends on basal pro-caspase-1 expression. Sensitive lines include MV4;11, OCI-AML2, and THP-1 [3]. |
| Mouse Bone Marrow-Derived Macrophages | Robust activation [4] | IL-1β secretion; LDH release (pyroptosis); ASC speck formation [4] | Recommended for mouse studies. Be aware that genetic background (e.g., retention of 129S-derived Nlrp1b allele) can cause hypersensitivity [4]. |
Here is a consolidated experimental protocol based on the methodologies described in the search results.
The table below lists the key antibodies and what they detect in the context of Talabostat-induced NLRP1b activation.
| Target Protein | Antibody Example (Dilution) | Expected Observation | Biological Significance |
|---|---|---|---|
| Cleaved GSDMD | Cell Signaling #36425 (1:1000) [1] [2] | Appearance of ~30 kDa N-terminal fragment [3] | Primary marker of pyroptosis. Forms pores in the plasma membrane. |
| Pro-caspase-1 | Adipogen AG-20B-0048 (1:4000) [1] [2] | In human AML cells, the pro-form (p45) is active without cleavage; full cleavage to p20 may not occur [3]. | Active pro-caspase-1 cleaves GSDMD. Lack of autocleavage distinguishes this pathway. |
| IL-1β | R&D Systems AF-201-NA (1:2000) [1] [2] | Appearance of mature p17 fragment (requires LPS priming in some cell types) [5]. | Key inflammatory cytokine released after GSDMD pore formation. |
| NLRP1 | Cell Signaling #56719 (1:1000) [1] [2] | Degradation of full-length protein or appearance of cleavage fragments (mechanism varies by species) [6]. | The activated inflammasome sensor. |
The following diagram illustrates the signaling pathway triggered by Talabostat, which your western blot data aims to capture.
The table below summarizes the key protease targets of this compound (also known as Val-boroPro or PT-100) and their associated experimental data.
| Protease Target | Inhibition Potency (IC50 or Ki) | Experimental Context & Notes |
|---|---|---|
| DPP4 (Dipeptidyl Peptidase IV) | IC50: 0.18 nM [1]; Ki: 0.18 nM [2] | Primary target; inhibition triggers cytokine and chemokine production [2]. |
| DPP8/DPP9 (Dipeptidyl Peptidases 8 & 9) | IC50: < 10 nM (DPP8), < 10 nM (DPP9) [2] | Inhibition activates the CARD8 and NLRP1 inflammasomes, leading to pyroptosis in monocytes and macrophages [3] [2]. |
| FAP (Fibroblast Activation Protein) | Potent inhibitor [1] [2] | Expressed on tumor-associated fibroblasts; inhibition is linked to antitumor and anti-fibrotic effects [4] [2]. |
| DPP2 (Dipeptidyl Peptidase 2) | Potently inhibited [2] | Part of the DASH family of serine proteases [2]. |
To help you contextualize the selectivity data, here are the methodologies from key studies that investigated Talabostat's mechanisms.
Talabostat's biological effects are primarily driven by its inhibition of DPP8 and DPP9, which activates a pro-inflammatory cell death pathway known as pyroptosis. The following diagram illustrates this key signaling pathway.
Diagram: Talabostat-induced pyroptosis via DPP8/9 inhibition. Inhibiting DPP8/9 triggers proteasomal degradation of the N-terminal fragments of CARD8/NLRP1, releasing their C-terminal fragments. These fragments form an inflammasome complex that activates caspase-1. Active caspase-1 cleaves GSDMD, forming membrane pores, and processes IL-1β, leading to pyroptotic cell death [3].
While Talabostat showed promise in preclinical models, its clinical performance has been mixed, largely due to its broad selectivity profile.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy (Study Context) | Common / Notable Toxicities |
|---|
| Talabostat + Pembrolizumab [1] | Oral DPP inhibitor (DPP4, DPP8/9) + anti-PD-1 immunotherapy [1] | Disease Control Rate (DCR): 47% (9/19 pts, stable disease). Overall Response Rate (ORR): 5.3% (1/19 pts, unconfirmed partial response). Median PFS: 2.7 months. Median OS: 20.5 months. [1] | Hypotension (22.6%, with one Grade 4 DLT), fatigue (9.7%), diarrhea, rash, thrombocytopenia, vomiting, syncope (each 6.5%). [1] | | Platinum-Based Agents (e.g., Cisplatin) [2] | DNA cross-linking, directly damaging DNA and triggering cell death in rapidly dividing cells. [2] | Potency (Preclinical): ID~50~ values often <5 μM in various human cancer cell lines (e.g., melanoma, colon, renal, bladder, ovarian, prostate), generally more potent than Carboplatin or SCC5. [2] | Significant systemic toxicities (dose-limiting), including nephrotoxicity, neurotoxicity, and myelosuppression. [2] | | SCC5 (Ag(I)-NHC Complex) [2] | Silver-based complex; induces apoptosis (evidenced by caspase-8 pathway activation). [2] | Potency (Preclinical): ID~50~ ~10-30 μM, comparable to Carboplatin. Therapeutic Index: Markedly superior in vivo tolerability vs. platinum drugs. [2] | Favorable in vivo safety profile in mice; 100% survival at doses lethal to platinum compounds. [2] |
Talabostat is an oral small-molecule inhibitor of dipeptidyl peptidases (DPP4, DPP8, and DPP9). Preclinical studies suggested that this inhibition could have synergistic activity with immune checkpoint inhibitors like pembrolizumab, leading to its evaluation in clinical trials [1].
The design and results in the table above come from a Phase 2 basket trial. The workflow and key findings of this study are summarized in the diagram below, which illustrates the patient cohorts and primary outcomes.
Although the specific Talabostat trial did not demonstrate high efficacy, its mechanism is connected to a major area of oncology research: targeting the tumor microenvironment (TME) via Fibroblast Activation Protein (FAP) [3] [4].
For your work in drug development, the data suggests:
The Ki value of 0.18 nM for Talabostat (also known as Val-boroPro or PT100) against Dipeptidyl peptidase-4 (DPP4) is directly reported in the supplier data from MedChemExpress [1]. This indicates an extremely high binding affinity, as the inhibition constant (Ki) measures the concentration of an inhibitor required to occupy half the enzyme's binding sites; a lower Ki value signifies a more potent inhibitor.
Talabostat is characterized as an orally active, non-selective inhibitor that targets multiple enzymes in the DPP4 family [1] [2]. Its proposed mechanism of action involves the boron atom in its structure forming a complex with the serine residue (Ser630) in the catalytic site of the DPP4 enzyme, leading to potent inhibition [2].
The table below compares the inhibitory profile of Talabostat with other DPP4 inhibitors, highlighting its unique non-selective nature.
| Inhibitor Name | Primary Target(s) | Reported IC₅₀ or Kᵢ for DPP4 | Key Characteristics / Clinical Use |
|---|---|---|---|
| Talabostat (Val-boroPro) | DPP4, FAP, DPP8, DPP9, QPP [1] [2] | Kᵢ = 0.18 nM [1] | Non-selective; investigated for cancer immunotherapy [3] [2] |
| Linagliptin | DPP4 [4] | IC₅₀ = 1 nM [5] | Selective; used for Type 2 Diabetes [4] |
| Sitagliptin | DPP4 [4] | Information not in results | The first FDA-approved DPP4 inhibitor; used for Type 2 Diabetes [4] |
| Saxagliptin | DPP4 [4] | Information not in results | Used for Type 2 Diabetes [4] |
As shown, Talabostat's sub-nanomolar Kᵢ makes it highly potent against DPP4. Unlike selective gliptins like Linagliptin, which are designed specifically for glycemic control, Talabostat's broad inhibition profile leads to different research applications, primarily in oncology [3] [2].
The high-affinity binding of Talabostat to DPP4 is supported by detailed kinetic studies.
When evaluating Talabostat against other DPP4 inhibitors, consider these critical points:
The following diagram illustrates the general mechanism of DPP4 inhibition, which is applicable to understanding Talabostat's primary action.
This diagram shows how Talabostat preserves active incretin hormones by inhibiting the DPP4 enzyme [6] [7]. Its non-selective nature means it also inhibits related enzymes like FAP in the tumor stroma, contributing to its investigated immunostimulatory and anti-tumor effects [1] [2].
Talabostat (also known as Val-boroPro) is a dipeptidyl peptidase (DPP) inhibitor. Its primary accepted mechanism involves inhibiting DPP8/9, which triggers the activation of the NLRP1 inflammasome, leading to pyroptotic cell death and IL-1β secretion [1] [2].
The table below summarizes key findings from a study on Talabostat-treated mouse bone marrow-derived macrophages (BMDMs):
| Feature | Observed Effect in Talabostat-treated BMDMs | Experimental Measurement |
|---|---|---|
| Inflammasome Activation | Activation of the NLRP1 inflammasome | ASC speck formation (immunofluorescence) [1] |
| Cell Death | Induction of pyroptosis | Lactate dehydrogenase (LDH) release assay [1] |
| Cytokine Secretion | Cleavage and release of mature IL-1β | ELISA for IL-1β [1] |
| Dose Response | Hypersensitivity in a specific macrophage model (Nlrp3tm1Flv BMDMs) |
IL-1β and LDH release at low doses (e.g., 0.1-0.5 µM) [1] |
| Gene Expression | Minimal direct changes; potential indirect effects via cell death | RNA sequencing (RNAseq) of polyA RNA [1] |
A key finding from this research was that macrophages from a commonly used Nlrp3tm1Flv mouse model were hypersensitive to Talabostat. This was not due to the loss of NLRP3 but was later traced to the unintended retention of a genetic region from 129S embryonic stem cells, which includes a more sensitive allele of the Nlrp1b gene [1]. This highlights a critical confounding factor in comparative transcriptomics studies using specific transgenic mouse models.
To guide your research, here is a generalized experimental workflow for conducting a comparative transcriptomic analysis of Talabostat-treated cells, incorporating best practices from the literature.
scran use deconvolution to calculate size factors, which are robust to the high number of zero counts in transcriptomic data [6].The discovery that genetic background can drastically alter Talabostat's effects underscores a vital consideration for your study design. A robust comparative transcriptomics project could investigate:
The following table summarizes key quantitative findings from research on Talabostat's effects. The data in the "Human Subjects" row is from a controlled clinical study, while the others are from in vitro or animal models [1] [2] [3].
| Model System | Talabostat Dose / Concentration | Key Measured Outcomes | Reported Findings |
|---|
| Healthy Human Subjects [1] | 25-1800 μg daily for 7 days | • Plasma DPP-IV activity • Plasma G-CSF & IL-6 • White Blood Cell (WBC) count | • Doses ≥100μg: >75% DPP-IV inhibition. • Doses ≥600μg: Significant G-CSF increase by Day 4. • 132% avg. G-CSF increase at 6h (Day 1). • No significant WBC count change. | | In Vitro (Cell Assays) [2] [3] | 0.1 - 10 μM | • Cell death (LDH release) • Pro-IL-1β secretion • DPP8/9 inhibition | • Induces pyroptosis in monocytes/macrophages. • IC50: DPP8=4 nM; DPP9=11 nM. | | Mouse Tumor Models [2] [3] | 20 μg (by gavage) | • Tumor growth • Cytokine levels in serum/tumors | • Stimulates G-CSF, IL-6, CXCL1/KC. • Promotes anti-tumor immunity. |
Here are the methodologies behind the critical data supporting Talabostat's mechanism of action.
This study established the dose-response relationship for Talabostat-induced G-CSF in humans [1].
This series of experiments uncovered the cellular mechanism by which Talabostat triggers inflammation [2].
The diagram below illustrates the established mechanism by which Talabostat inhibition of DPP8/9 triggers pyroptosis and cytokine production, explaining the G-CSF increase observed in experiments.
Diagram 1: The mechanism of Talabostat-induced cytokine production and immune activation.